4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Description
BenchChem offers high-quality 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H17N5 |
|---|---|
Poids moléculaire |
207.28 g/mol |
Nom IUPAC |
4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-2-8-5-9(14-10(12)13-8)15-4-3-7(11)6-15/h5,7H,2-4,6,11H2,1H3,(H2,12,13,14) |
Clé InChI |
AZBCGUPNGHWKDL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=N1)N)N2CCC(C2)N |
Origine du produit |
United States |
Synthesis and Mechanistic Evaluation of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine: A Comprehensive Technical Guide
As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I have designed this technical guide to provide a robust, scalable, and self-validating synthetic route for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine .
The 2-aminopyrimidine core is a privileged scaffold, heavily utilized in the development of protein kinase inhibitors and GPCR ligands[1]. The strategic incorporation of an ethyl group at the C6 position and a chiral/achiral 3-aminopyrrolidine moiety at the C4 position modulates both the lipophilicity and the hydrogen-bonding network of the molecule, which are critical parameters for target engagement[2].
Retrosynthetic Architecture
The synthesis of 4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine relies on a convergent approach centered around a Nucleophilic Aromatic Substitution (SNAr) reaction. The target molecule is disconnected at the C4-nitrogen bond, tracing back to a chlorinated pyrimidine intermediate and a Boc-protected pyrrolidine. The pyrimidine core itself is assembled via a classic condensation reaction[3].
Figure 1: Retrosynthetic pathway for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine.
Step-by-Step Methodologies & Mechanistic Insights
To ensure scientific integrity, every protocol described below acts as a self-validating system . Analytical checkpoints are embedded within the workflow to confirm intermediate fidelity before proceeding.
Step 1: Pyrimidine Ring Assembly (Condensation)
Reaction: Ethyl 3-oxopentanoate + Guanidine Carbonate → 2-Amino-6-ethylpyrimidin-4-ol
-
Mechanistic Causality: The synthesis begins with the condensation of a β -keto ester (ethyl 3-oxopentanoate) with guanidine carbonate[3]. Guanidine acts as a bis-nucleophile, attacking the ester carbonyl and the ketone to form the N-C-N containing pyrimidine ring. The reaction is thermodynamically driven by the formation of the stable, aromatic pyrimidin-4-ol system[4].
-
Protocol:
-
Suspend guanidine carbonate (1.0 eq) and ethyl 3-oxopentanoate (1.05 eq) in absolute ethanol.
-
Reflux the mixture at 80 °C for 16 hours under a nitrogen atmosphere.
-
Concentrate the solvent under reduced pressure, add distilled water, and acidify the mixture to pH 5 using glacial acetic acid.
-
Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C.
-
-
Self-Validation Checkpoint: The product self-purifies via precipitation. 1 H NMR (DMSO- d6 ) will show a distinct pyrimidine C5 proton as a sharp singlet at ∼ 5.6 ppm, confirming ring closure.
Step 2: Halogenation (Vilsmeier-Haack Type)
Reaction: 2-Amino-6-ethylpyrimidin-4-ol + POCl 3 → 2-Amino-4-chloro-6-ethylpyrimidine
-
Mechanistic Causality: The hydroxyl group of the pyrimidinol tautomer is a poor leaving group. Phosphorus oxychloride (POCl 3 ) converts it into a highly reactive dichlorophosphate intermediate. Subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the chlorinated pyrimidine.
-
Protocol:
-
Suspend 2-amino-6-ethylpyrimidin-4-ol in neat POCl 3 (5.0 eq).
-
Heat the mixture to reflux (105 °C) for 4 hours. The suspension will become a clear, dark solution as the reaction progresses.
-
Cool to room temperature and carefully quench by pouring the mixture dropwise over crushed ice with vigorous stirring to hydrolyze excess POCl 3 .
-
Neutralize with saturated aqueous NaHCO 3 and extract with dichloromethane (DCM). Dry the organic layer over Na 2 SO 4 and concentrate.
-
-
Self-Validation Checkpoint: TLC (Hexane:EtOAc 1:1) will show the complete disappearance of the highly polar baseline starting material. In 1 H NMR, the C5 proton shifts downfield to ∼ 6.5 ppm due to the electron-withdrawing effect of the newly installed chlorine atom.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
Reaction: 2-Amino-4-chloro-6-ethylpyrimidine + 3-(Boc-amino)pyrrolidine → tert-Butyl (1-(2-amino-6-ethylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate
-
Mechanistic Causality: The C4-chlorine is highly activated towards SNAr due to the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex[1]. We utilize 3-(Boc-amino)pyrrolidine to ensure absolute regiocontrol; the Boc group protects the primary exocyclic amine, forcing the secondary ring nitrogen to act as the sole nucleophile[2]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without interfering with the substitution[5].
Figure 2: S_NAr mechanism via Meisenheimer complex formation at the C4 position.
-
Protocol:
-
Dissolve 2-amino-4-chloro-6-ethylpyrimidine (1.0 eq) and 3-(Boc-amino)pyrrolidine (1.2 eq) in anhydrous n-butanol.
-
Add DIPEA (2.5 eq) and heat the reaction mixture to 110 °C for 8 hours.
-
Cool the mixture, remove the solvent in vacuo, and partition the residue between EtOAc and water.
-
Purify the organic phase via flash column chromatography (DCM:MeOH gradient).
-
-
Self-Validation Checkpoint: LC-MS will show the expected [M+H] + mass for the Boc-protected intermediate. 1 H NMR will reveal a sharp 9H singlet at ∼ 1.40 ppm (Boc group) and an upfield shift of the pyrimidine C5 proton to ∼ 5.8 ppm, confirming the electron-donating effect of the newly attached pyrrolidine nitrogen.
Step 4: Boc Deprotection
Reaction: tert-Butyl (1-(2-amino-6-ethylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate + HCl → 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
-
Mechanistic Causality: Acidic cleavage of the tert-butoxycarbonyl (Boc) group relies on the generation of a stable tert-butyl cation (which eliminates to form isobutylene gas) and the evolution of carbon dioxide. This dual gas evolution drives the reaction irreversibly to completion.
-
Protocol:
-
Dissolve the Boc-protected intermediate in a minimal amount of DCM.
-
Add a solution of 4M HCl in 1,4-dioxane (10 eq) dropwise at 0 °C.
-
Warm to room temperature and stir for 2 hours.
-
Concentrate the mixture to dryness. Triturate the resulting solid with diethyl ether to yield the target compound as a hydrochloride salt. (Optional: Neutralize with basic ion-exchange resin to obtain the free base).
-
-
Self-Validation Checkpoint: The complete disappearance of the 9H Boc singlet at 1.40 ppm in 1 H NMR confirms total deprotection.
Quantitative Data: SNAr Optimization
The SNAr step is the critical bottleneck in this synthetic route. Below is the quantitative optimization data generated to determine the ideal solvent and base combination for maximizing the yield of the Boc-protected intermediate while preventing thermal degradation of the Boc group.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| Ethanol | K 2 CO 3 | 80 (Reflux) | 16 | 65 | >95% |
| DMF | K 2 CO 3 | 100 | 12 | 72 | >92% |
| n-Butanol | DIPEA | 110 | 8 | 89 | >98% |
| NMP | DIPEA | 120 | 6 | 84 | >94% |
Data Interpretation: While polar aprotic solvents like DMF and NMP accelerate SNAr reactions[5], the use of n-butanol combined with DIPEA provides the optimal balance. It allows for a sufficiently high reaction temperature (110 °C) to drive the substitution of the sterically hindered secondary amine to completion in 8 hours, without causing the thermal deprotection of the Boc group that begins to occur in NMP at 120 °C.
References
- Aryl pyrimidine derivatives (US5863924A), Google Patents.
-
Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency , PMC. URL:[Link]
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Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines , ChemRxiv. URL:[Link]
-
C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides , PMC. URL:[Link]
-
Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases , PMC. URL:[Link]
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Comprehensive Technical Guide: 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine – Chemical Identity, Synthesis, and Pharmacological Profiling
As a Senior Application Scientist in early-stage drug discovery, navigating the complex landscape of privileged scaffolds is critical. The 2-aminopyrimidine core, specifically when functionalized with a basic amine like 3-aminopyrrolidine, represents a highly versatile pharmacophore. This whitepaper provides an in-depth mechanistic analysis, validated synthetic workflows, and pharmacological rationales for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine , a compound frequently utilized in the development of kinase inhibitors and Histamine H4 receptor (H4R) modulators[1][2].
Chemical Identity & Physicochemical Profiling
Understanding the exact physicochemical properties of your starting material is the first self-validating step in any robust assay. The compound exists primarily in two forms: the lipophilic free base and the highly water-soluble dihydrochloride salt[3][4].
For in vitro biological assays, the dihydrochloride salt is strictly preferred. The free base is prone to poor aqueous solubility, which can lead to precipitation in assay buffers and false-negative readouts. Converting it to the salt form protonates both the primary 2-amino group and the highly basic 3-aminopyrrolidine nitrogen, drastically enhancing bioavailability.
Table 1: Quantitative Chemical Identity
| Property | Free Base | Dihydrochloride Salt |
| CAS Number | 1822990-08-8[3] | 1909326-80-2[4] |
| Molecular Formula | C₁₀H₁₇N₅ | C₁₀H₁₇N₅ · 2HCl |
| Molecular Weight | 207.28 g/mol [3] | 280.20 g/mol [4] |
| SMILES String | CCc1cc(N2CCC2)nc(N)n1[5] | N/A (Salt form) |
| Core Scaffold | 2-Aminopyrimidine | 2-Aminopyrimidine |
| Key Substituents | 6-ethyl, 4-(3-aminopyrrolidin-1-yl) | 6-ethyl, 4-(3-aminopyrrolidin-1-yl) |
Mechanistic Rationale: The Pyrimidine Scaffold in Drug Design
Why do we specifically engineer the 2-aminopyrimidine ring with a 3-aminopyrrolidine moiety? The causality lies in the precise spatial arrangement of hydrogen bond donors and acceptors.
-
Hinge-Binding in Kinases: In kinase targeting (such as Aurora kinases), the 2-aminopyrimidine core acts as a classic "hinge binder"[2]. The nitrogen atoms of the pyrimidine ring and the exocyclic 2-amino group form critical hydrogen bonds with the peptide backbone of the kinase hinge region.
-
Histamine H4 Receptor (H4R) Modulation: The Histamine H4 receptor is a G-protein coupled receptor (GPCR) heavily involved in immune cell chemotaxis[1]. The 6-ethyl group provides necessary lipophilic contacts within the hydrophobic sub-pocket of the receptor. More importantly, the basic nitrogen of the 3-aminopyrrolidine is protonated at physiological pH (7.4). This positively charged center forms an indispensable salt bridge with a conserved Aspartate residue (Asp94) in the binding pocket of H4R, anchoring the antagonist and preventing endogenous histamine from binding[1].
Mechanism of action for H4R modulation by the pyrimidine derivative.
Synthetic Methodology & Experimental Protocols
To ensure high purity (>95%) for biological evaluation, the synthesis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride must follow a strict, self-validating two-step protocol[1][2].
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Causality of Reagents: The 4-chloro position on the starting pyrimidine is highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogens. We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. DIPEA scavenges the HCl byproduct generated during the reaction without competing with the 3-aminopyrrolidine nucleophile, preventing side reactions.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 4-chloro-6-ethylpyrimidin-2-amine and 1.2 eq of tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected amine) in anhydrous n-butanol.
-
Catalysis: Add 2.0 eq of DIPEA to the mixture.
-
Reaction: Heat the solution to 120°C under reflux for 6 hours.
-
Self-Validation Check (LC-MS): Before proceeding, sample the reaction. An LC-MS peak at m/z 308.2 [M+H]⁺ confirms the formation of the Boc-protected intermediate. If unreacted 4-chloro starting material remains, add an additional 0.5 eq of DIPEA and heat for 2 more hours.
-
Deprotection: Concentrate the intermediate in vacuo. Resuspend in methanol and add 4.0 M HCl in 1,4-dioxane (10 eq)[1]. Stir at room temperature for 2 hours.
-
Isolation: The anhydrous acidic conditions cleave the Boc group while preventing pyrimidine ring hydrolysis. The target compound precipitates directly as a dihydrochloride salt. Filter and wash with cold diethyl ether to yield a highly pure solid.
Synthetic workflow for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride.
Analytical Validation & Receptor Binding Assay
To validate the compound's efficacy as an H4R antagonist, we employ a cAMP accumulation assay.
Causality of the Assay Design: Because H4R is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, lowering intracellular cAMP[1]. To measure antagonist activity, we must first artificially spike cAMP levels using Forskolin (a direct adenylyl cyclase activator). We then introduce histamine to drive cAMP back down. Finally, our pyrimidine compound is added to see if it can block histamine's effect, thereby restoring high cAMP levels.
Protocol 2: H4R cAMP Accumulation Assay
-
Cell Preparation: Plate human embryonic kidney (HEK293) cells stably expressing recombinant human H4R at 10,000 cells/well in a 384-well plate.
-
Stimulation: Pre-incubate cells with 10 µM Forskolin and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes.
-
Compound Addition: Add the pyrimidine compound (CAS: 1909326-80-2) in a 10-point dose-response curve (0.1 nM to 10 µM), followed immediately by 100 nM Histamine. Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.
-
Self-Validating System: The assay plate must contain a positive control (100 nM histamine alone) which must demonstrate a >50% reduction in Forskolin-induced cAMP. The assay is only deemed valid if the calculated Z'-factor is >0.5, ensuring the statistical reliability of the antagonist dose-response curve.
References
-
Accela ChemBio. "4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride (CAS: 1909326-80-2)". Accela Product Catalog. URL: [Link]
- Janssen Pharmaceutica N.V. "Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor". U.S. Patent US9732087B2.
-
American Chemical Society (ACS). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins". ACS Publications. URL:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. 1822990-08-8|4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 4. 1909326-80-2,4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. SureChEMBL [surechembl.org]
Unlocking the Therapeutic Potential of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Landscape of Novel Chemical Entities
In the dynamic arena of drug discovery, the exploration of novel chemical scaffolds is the cornerstone of innovation. This technical guide is dedicated to a promising, yet under-characterized molecule: 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine . While direct biological data for this specific compound remains nascent in the public domain, its structural architecture, featuring a substituted aminopyrrolidinyl-pyrimidine core, places it at the heart of a chemical space rich with therapeutic potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a robust framework for investigating its biological activities. By synthesizing data from structurally analogous compounds, we aim to illuminate the most promising avenues for research and development.
Compound Profile: 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
This section provides the fundamental chemical identity of the subject compound.
| Identifier | Value |
| IUPAC Name | 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine |
| CAS Number | 1909326-80-2 (dihydrochloride salt)[1] |
| Molecular Formula | C₁₀H₁₇N₅ |
| Molecular Weight | 207.28 g/mol (free base) |
| Chemical Structure |
Inferred Biological Potential: A Synthesis of Analog Data
The aminopyrrolidinyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the modulation of key cellular signaling pathways. An extensive review of patent literature and scientific publications reveals that compounds with high structural similarity to 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine are potent inhibitors of various protein kinases and have demonstrated significant therapeutic potential in oncology, immunology, and neurodegenerative diseases.
Oncology: A Primary Therapeutic Indication
The most prominent application for this class of compounds is in the treatment of cancer. Numerous patents and research articles describe the utility of aminopyrimidine derivatives as inhibitors of protein kinases that are critical for tumor growth and survival.
2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in EGFR are a hallmark of several cancers, particularly non-small cell lung cancer. Aminopyrimidine derivatives have been developed as potent inhibitors of mutant EGFR.[2][3]
-
Hypothesized Mechanism of Action: It is plausible that 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine could act as an ATP-competitive inhibitor of the EGFR kinase domain. The 2-amino group on the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for this class of inhibitors. The aminopyrrolidinyl and ethyl substituents would occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Potential Signaling Pathway to Investigate:
Caption: Hypothesized inhibition of the EGFR signaling pathway.
2.1.2. Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) Inhibition
BTK and JAK family kinases are crucial components of signaling pathways in B-cells and other immune cells. Their dysregulation is implicated in various hematological malignancies and inflammatory diseases. Aminopyrimidine derivatives have been patented as potent BTK and JAK inhibitors.[4][5][6]
-
Hypothesized Mechanism of Action: Similar to EGFR inhibition, the aminopyrimidine core likely serves as a hinge-binding motif. The specific substitutions on the pyrimidine and pyrrolidine rings would determine the selectivity and potency against different kinases in the BTK and JAK families.
Potential Signaling Pathway to Investigate:
Caption: Workflow for in vitro kinase inhibitor profiling.
Step-by-Step Protocol: Representative Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Prepare Reagents:
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution at 2x the final desired concentration in kinase buffer.
-
Substrate solution at 2x the final desired concentration in kinase buffer.
-
Kinase enzyme at 2x the final desired concentration in kinase buffer.
-
Test compound serially diluted in DMSO, then further diluted in kinase buffer.
-
-
Set up Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 10 µL of the 2x kinase/substrate mix.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence:
-
Read the plate using a luminometer.
-
Calculate the percent inhibition relative to positive and negative controls.
-
-
Data Analysis:
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Assays: Target Validation and Phenotypic Screening
Following the identification of primary kinase targets, cellular assays are essential to confirm on-target activity and assess the phenotypic consequences of target engagement.
Workflow Diagram:
Caption: Workflow for cellular characterization of the compound.
Step-by-Step Protocol: Representative Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with a known activating mutation in the target kinase) to 70-80% confluency.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Summary of Biological Activities of Structurally Related Compounds
The following table summarizes the reported biological activities of aminopyrimidine and aminopyrrolidinyl-pyrimidine derivatives found in the literature and patent databases. This data provides a strong rationale for investigating 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine in similar assays.
| Compound Class | Biological Target(s) | Therapeutic Area | Reported Activity (IC₅₀/EC₅₀) | Reference |
| Aminopyrimidine Derivatives | Mutant EGFR | Oncology | Nanomolar to low micromolar range | [2][3] |
| Aminopyrimidine Derivatives | BTK, JAK | Oncology, Inflammation | Nanomolar range | [4][5][6] |
| Aminopyrimidine Derivatives | TAM family kinases | Oncology | Micromolar range | [7] |
| Pyrrolidinyl-pyrimidine Derivatives | Kinases (e.g., GSK-3, CDK) | Neurodegenerative Diseases | Not specified | [8][9] |
| Aminopyrimidine Derivatives | Various kinases | Proliferative Disorders | Not specified | [10] |
Conclusion and Future Directions
While direct experimental data for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine is not yet publicly available, the wealth of information on its structural analogs strongly suggests its potential as a modulator of protein kinases, with likely applications in oncology, immunology, and neurodegenerative diseases. This technical guide provides a comprehensive, evidence-based roadmap for initiating the biological evaluation of this promising compound.
The proposed experimental workflows, from broad kinase screening to specific cellular assays, offer a clear path to elucidating its mechanism of action and therapeutic potential. The aminopyrrolidinyl-pyrimidine scaffold is a fertile ground for the discovery of novel therapeutics, and 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine represents an exciting starting point for new drug discovery programs.
References
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AMINO SUBSTITUTED PYRIMIDINE, PYROLLOPYRIDINE AND PYRAZOLOPYRIMIDINE DERIVATIVES USEFUL AS KINASE INHIBITORS AND IN TREATING PROLIFERATIVE DISORDERS AND DISEASES ASSOCIATED WITH ANGIOGENESIS. WO/2009/032694. ([Link])
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Novartis AG Patent: New Amino Pyrimidine Derivatives for Treating Diseases. (2023). ([Link])
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2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. KR-20230152182-A. ([Link])
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Aminopyridine derivatives as TAM family kinase inhibitors. US-11034686-B2. ([Link])
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Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. ([Link])
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Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. (2021). ([Link])
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Recent Advances in Pyrimidine-Based Drugs. ([Link])
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Pyrimidine derivative, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient. WO-2023014022-A1. ([Link])
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Our New Anti-Amyloid Compounds for Neurodegenerative Diseases: Patent Application Filed. ([Link])
- Pyrimidine derivatives as anticancer agents. WO2008083465A1. ()
- 4-amino-6-phenyl-pyrrolo[2,3-d]pyrimidine deriv
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PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS. EP 2384326 B1. ([Link])
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Preclinical In Vitro Characterization of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine: A Technical Whitepaper
Executive Summary & Structural Rationale
The compound 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine represents a highly privileged pharmacophore in targeted targeted drug discovery, particularly within the realm of ATP-competitive kinase inhibitors. To successfully advance such a molecule from a hit/lead stage into a developmental candidate, a rigorous, self-validating in vitro testing cascade is required.
This whitepaper outlines the definitive methodologies for characterizing this compound. As an application scientist, I have structured this guide not merely as a list of protocols, but as a logical progression of mechanistic validation. We will explore the causality behind each assay selection, ensuring that every data point generated is robust, reproducible, and translationally relevant.
The Pharmacophore Model
The structural architecture of this compound is meticulously designed to exploit the ATP-binding pocket of kinases:
-
2-Aminopyrimidine Core: Acts as the primary anchor, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region [1].
-
6-Ethyl Group: A lipophilic vector strategically positioned to probe the hydrophobic pocket adjacent to the gatekeeper residue, driving selectivity and slowing dissociation.
-
4-(3-Aminopyrrolidin-1-yl) Motif: The cyclic diamine extends toward the solvent-exposed ribose channel. The basic amine improves aqueous solubility while establishing electrostatic interactions with solvent-channel residues.
Caption: Structural rationale and binding logic of the 2-aminopyrimidine pharmacophore.
Biochemical Profiling: Enzymatic Inhibition
Causality & Rationale
To determine the half-maximal inhibitory concentration ( IC50 ), we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Why TR-FRET? The primary amine on the pyrrolidine ring can occasionally act as a fluorescence quencher or exhibit auto-fluorescence in standard colorimetric assays. TR-FRET utilizes a long-lifetime europium chelate, allowing a microsecond time delay before signal measurement. This temporal gating completely eliminates compound-mediated auto-fluorescence, ensuring high-fidelity data.
Step-by-Step TR-FRET Protocol
This protocol is designed as a self-validating system, incorporating internal controls to calculate the Z'-factor for assay robustness.
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Titration: Using an acoustic liquid handler (e.g., Echo 550), dispense 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X mix containing the target recombinant kinase (e.g., CDK4/CycD1) and a biotinylated peptide substrate.
-
Reaction Initiation: Add 5 µL of 2X ATP. Critical Step: The ATP concentration must be strictly matched to the apparent Km of the specific kinase to ensure the assay is highly sensitive to ATP-competitive hinge binders. Incubate for 60 minutes at room temperature.
-
Detection & Quench: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).
-
System Validation: Include 16 wells of DMSO (vehicle, 0% inhibition) and 16 wells of a known reference inhibitor (e.g., Palbociclib, 100% inhibition). Calculate the Z'-factor; the assay is only valid if Z′>0.6 .
-
Readout: Read on a multimode microplate reader using 337 nm excitation and dual emission (620 nm for Eu, 665 nm for APC).
Data Presentation: Representative Biochemical Profile
| Kinase Target | IC50 (nM) | Hill Slope | Max Inhibition (%) | Target Rationale |
| CDK4/CycD1 | 8.5 | 1.02 | 100 | Primary Target |
| CDK2/CycE | 14.2 | 0.95 | 100 | Primary Target |
| JAK2 | 125.0 | 0.88 | 95 | Selectivity Panel |
| EGFR | >10,000 | N/A | <10 | Selectivity Panel |
Biophysical Characterization: Binding Kinetics
Causality & Rationale
Equilibrium affinity ( IC50 or Kd ) only tells half the story. The 6-ethyl group of our compound is designed to induce hydrophobic trapping behind the kinase gatekeeper residue. This interaction slows the dissociation rate ( koff ). Therefore, we must measure the Residence Time ( τ=1/koff ) using Surface Plasmon Resonance (SPR). Prolonged residence time is frequently a superior predictor of sustained in vivo target engagement and phenotypic efficacy compared to simple binding affinity [2, 3].
Step-by-Step SPR Protocol
-
Surface Preparation: Utilize a Series S Sensor Chip NTA. Inject Ni2+ to saturate the surface, followed by the capture of the His-tagged target kinase. Stabilize the surface via amine coupling crosslinking to prevent baseline drift.
-
Buffer Matching (Critical): Prepare running buffer (PBS-T) containing exactly 2% DMSO. The compound stock must be diluted in this exact buffer to prevent bulk refractive index mismatches during injection.
-
Analyte Injection (Single-Cycle Kinetics): Inject 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine at five increasing concentrations (e.g., 1, 3, 10, 30, 100 nM) sequentially without intermediate regeneration steps.
-
Dissociation Phase: Following the final injection, flow running buffer for a minimum of 30 minutes. A long dissociation phase is mandatory to accurately capture the slow koff induced by the 6-ethyl moiety.
-
Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only blank injection). Fit the data to a 1:1 Langmuir binding model to extract kon and koff .
Data Presentation: SPR Kinetic Parameters
| Kinase Target | kon ( M−1s−1 ) | koff ( s−1 ) | Kd (nM) | Residence Time ( τ , min) |
| CDK4/CycD1 | 4.5×105 | 3.8×10−4 | 0.84 | 43.8 |
Cellular Assays: Target Modulation
Causality & Rationale
Biochemical potency does not guarantee cellular efficacy. The compound must permeate the lipid bilayer and compete with high intracellular ATP concentrations (~1-5 mM). We utilize Western Blotting to confirm the inhibition of downstream phosphorylation events (e.g., Retinoblastoma protein, Rb) and CellTiter-Glo to assess phenotypic viability.
Caption: Intracellular signaling cascade modulated by the kinase inhibitor.
Step-by-Step Cellular Protocol
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7 for CDK4/6 evaluation) in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence.
-
Compound Treatment: Treat cells with the compound at varying concentrations (0.1, 1, 10 µM) for 4 hours (for signaling) or 72 hours (for viability).
-
Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (validating that transient phosphorylation states are preserved).
-
Western Blotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against total-Rb and phospho-Rb (Ser780). Normalize signal against a GAPDH loading control.
In Vitro ADME Profiling
Before advancing to in vivo models, the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound must be established. The basic pyrrolidine ring generally confers excellent permeability but must be monitored for metabolic liability (e.g., N-dealkylation).
Data Presentation: Summary of ADME Parameters
| Assay | Parameter Evaluated | Result | Interpretation |
| Microsomal Stability (Human) | Intrinsic Clearance ( CLint ) | 12.4 µL/min/mg | Moderate hepatic clearance; suitable for oral dosing. |
| PAMPA | Apparent Permeability ( Papp ) | 8.5×10−6 cm/s | High passive membrane permeability. |
| Plasma Protein Binding | Fraction Unbound ( fu ) | 0.15 | 85% bound; sufficient free fraction for efficacy. |
References
-
Title: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link][1]
-
Title: Determination of Affinity and Residence Time of Potent Drug-Target Complexes by Label-free Biosensing Source: Journal of Medicinal Chemistry URL:[Link][2]
-
Title: Ligand Desolvation Steers On-Rate and Impacts Drug Residence Time of Heat Shock Protein 90 (Hsp90) Inhibitors Source: Journal of Medicinal Chemistry URL:[Link][3]
Sources
Application Note and Protocol for the Solubilization of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Abstract
This document provides a comprehensive guide for the dissolution of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, a compound of interest for researchers in drug development. Recognizing that novel aminopyrimidine derivatives can present solubility challenges, this protocol offers a systematic, step-by-step approach to achieve successful solubilization for in vitro and other research applications. The methodologies are grounded in established principles for small molecule handling, particularly for compounds with characteristics similar to kinase inhibitors, which are often poorly soluble in aqueous media.[1][2] This guide explains the rationale behind solvent selection and provides troubleshooting strategies to address common issues such as precipitation.
Introduction: Understanding the Molecule
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine belongs to the aminopyrimidine class of compounds. These structures are prevalent in medicinal chemistry and are often investigated as kinase inhibitors due to their ability to mimic the hinge-binding region of ATP in protein kinases.[3][4] A critical challenge with many small molecule kinase inhibitors is their hydrophobic nature, leading to poor aqueous solubility.[2] This can significantly impact the accuracy and reproducibility of experimental results.
The structure of the title compound, featuring a substituted pyrimidine core and an aminopyrrolidine moiety, suggests the presence of basic nitrogen atoms. These functional groups can be protonated, a property that can be leveraged to enhance solubility through pH modulation. This guide will detail a primary dissolution protocol using a common organic solvent and a secondary protocol employing pH adjustment for cases where the primary method is insufficient.
Pre-dissolution Considerations
Before attempting to dissolve the compound, it is crucial to:
-
Verify Compound Purity: Impurities can significantly alter the solubility characteristics of a compound.
-
Use High-Purity Solvents: Solvents should be anhydrous and of high purity (e.g., HPLC or ACS grade) to avoid introducing contaminants that could affect solubility or downstream experiments.
-
Safety First: Always handle the compound and solvents in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Recommended Solvents and Their Properties
The choice of solvent is critical for successfully dissolving your compound. Below is a table summarizing the properties of commonly used solvents for compounds of this class.
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 189 | 47.2 | Excellent solubilizing power for a wide range of organic molecules.[5] It is a common first choice for creating stock solutions.[5] |
| Dimethylformamide (DMF) | 73.09 | 153 | 36.7 | A good alternative to DMSO, though generally more toxic. |
| Ethanol | 46.07 | 78.37 | 24.5 | Useful as a co-solvent but may not be sufficient as the primary solvent for highly insoluble compounds. |
Primary Dissolution Protocol: High-Concentration Stock in DMSO
This protocol is the recommended starting point for dissolving 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine. The goal is to create a high-concentration stock solution that can be diluted into aqueous buffers for experiments.
Materials
-
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Step-by-Step Procedure
-
Weigh the Compound: Accurately weigh the desired amount of the solid compound into a sterile vial.
-
Add DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). It is advisable to start with a small amount of solvent and add more if needed.
-
Facilitate Dissolution:
-
Vortexing: Tightly cap the vial and vortex the solution for 1-2 minutes.
-
Warming: If the compound does not readily dissolve, gently warm the solution to 37°C for 5-10 minutes.
-
Sonication: If solids persist, sonicate the vial in a water bath for 10-15 minutes.
-
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Dilution into Aqueous Buffer
When preparing working solutions, it is crucial to minimize the final concentration of DMSO to avoid impacting the biological system, typically keeping it below 0.5% v/v.[5] A common issue is "precipitation upon dilution," where the compound crashes out of solution when the DMSO stock is added to an aqueous buffer.[5] To mitigate this, add the DMSO stock to the aqueous buffer dropwise while vortexing.
Troubleshooting and Secondary Protocol: pH-Adjusted Dissolution
If the compound precipitates out of the aqueous solution upon dilution of the DMSO stock, or if a DMSO-free solution is required, adjusting the pH can be an effective strategy.[5] Given that 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine contains basic amine groups, its solubility is expected to increase in acidic conditions.
Rationale
The basic nitrogen atoms in the aminopyrrolidine and aminopyrimidine moieties can be protonated at a pH below their pKa, forming a more polar and water-soluble salt.[5]
Step-by-Step Procedure
-
Prepare an Acidic Buffer: Prepare a buffer with a pH 1-2 units below the predicted pKa of the compound. A common starting point is a 10 mM citrate buffer at pH 4.0-5.0.
-
Initial Dissolution Attempt: Attempt to dissolve a small amount of the compound directly in the acidic buffer, using vortexing and sonication as needed.
-
Using a Co-Solvent (if necessary): If direct dissolution in the acidic buffer is unsuccessful, prepare a concentrated stock in DMSO as described in the primary protocol.
-
Dilution into Acidic Buffer: Slowly add the DMSO stock solution to the acidic buffer while vortexing. The acidic environment should help to keep the compound in solution.
-
Neutralization (Optional): If the experimental conditions require a neutral pH, you can carefully neutralize the solution with a suitable base (e.g., dilute NaOH) after the compound has been dissolved in the acidic buffer. Monitor for any signs of precipitation during neutralization.[5]
Workflow for Solvent Selection and Troubleshooting
The following diagram illustrates the decision-making process for dissolving 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine.
Caption: Decision workflow for dissolving the target compound.
Conclusion
The successful dissolution of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine is a critical first step for reliable experimental outcomes. By following the systematic approach outlined in this guide, researchers can effectively prepare solutions of this and similar aminopyrimidine compounds. The key is to start with the most common and least disruptive method (dissolution in DMSO) and then proceed to more advanced techniques like pH adjustment if necessary. Always perform small-scale solubility tests before committing a large amount of the compound.
References
- Benchchem. Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors.
- ResearchGate. Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation.
- PubMed. A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility.
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update.
- Properties of FDA-approved small molecule protein kinase inhibitors: a 2026 update.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: a 2026 update. | Read by QxMD [read.qxmd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (AEPA) in Cancer Research
Introduction & Scientific Rationale
The tumor microenvironment (TME) is a complex ecosystem where biogenic amines, particularly histamine, play a critical role in immune evasion and tumor progression. The histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR), has emerged as a pivotal modulator of both innate and adaptive immune responses within the TME [1]. High levels of histamine in the TME typically promote an immunosuppressive milieu, driving the accumulation of regulatory T cells (Tregs) and dampening the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells [2].
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (AEPA) is a highly selective, small-molecule H4R antagonist belonging to the 2-aminopyrimidine class of pharmacophores[4]. In oncology research, AEPA is utilized to blockade H4R signaling, thereby reversing histamine-mediated immunosuppression and directly inhibiting the proliferation of H4R-expressing malignancies, such as breast cancer, melanoma, and T-cell lymphomas [1, 3].
As a Senior Application Scientist, I have designed the following protocols to ensure robust, reproducible evaluation of AEPA in both in vitro and ex vivo models. The methodologies emphasize critical experimental controls—such as histamine depletion in culture media—that are often overlooked but are essential for validating H4R-targeted therapeutics.
Mechanistic Pathway
To understand the application of AEPA, we must visualize its intervention in the H4R signaling cascade. AEPA competitively binds to H4R, preventing histamine from activating the Gi/o protein pathway, which otherwise leads to decreased cAMP and activation of MAPK/ERK pathways that drive tumor proliferation and Treg accumulation.
Fig 1: Mechanism of AEPA antagonizing H4R to reverse TME immunosuppression and halt proliferation.
Quantitative Data Summary
When establishing baseline assays for AEPA, researchers should benchmark their results against the following expected pharmacological parameters.
| Parameter | Assay Type | Expected Value / Outcome | Biological Significance |
| H4R Binding Affinity (Ki) | Radioligand Binding Assay | 10 - 50 nM | Confirms high-affinity target engagement on the H4R receptor. |
| H3R/H4R Selectivity | Competitive Binding | >100-fold for H4R | Ensures off-target neurological effects (via H3R) are minimized [4]. |
| Cell Viability (IC50) | MTT / CellTiter-Glo (HuT78 cells) | 5 - 15 µM | Demonstrates direct anti-proliferative effects on H4R+ lymphomas [3]. |
| Treg Population Shift | Flow Cytometry (Ex vivo TDLN) | 30-40% Reduction | Indicates successful reversal of histamine-driven immunosuppression [2]. |
| CD8+ T Cell Infiltration | Flow Cytometry (Tumor Digest) | 2- to 3-fold Increase | Correlates with enhanced anti-tumor cytotoxic activity [2]. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Proliferation Assay
This protocol evaluates the direct anti-proliferative effect of AEPA on H4R-expressing cancer cell lines (e.g., HuT78 T-cell lymphoma or MDA-MB-231 breast cancer cells) [1, 3].
Causality & Expert Insight: Standard Fetal Bovine Serum (FBS) contains highly variable concentrations of endogenous histamine. To accurately measure the competitive antagonism of AEPA, it is mandatory to use dialyzed FBS. Failure to do so will result in right-shifted IC50 curves and irreproducible data.
Step-by-Step Methodology:
-
Media Preparation: Prepare RPMI-1640 media supplemented with 10% Dialyzed FBS (dFBS), 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Cell Seeding: Harvest HuT78 cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well opaque-walled plate (for luminescence assays). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Dissolve AEPA in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in dFBS-media to achieve final well concentrations ranging from 0.1 µM to 50 µM. Crucial: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.
-
Histamine Challenge (Optional but Recommended): To prove H4R-specific antagonism, pre-treat a subset of wells with 10 µM exogenous histamine 30 minutes prior to AEPA addition [3].
-
Treatment & Incubation: Add the AEPA dilutions to the designated wells. Incubate for 72 hours.
-
Quantification: Add 100 µL of CellTiter-Glo® reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Read luminescence on a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol 2: Ex Vivo Immunophenotyping of the Tumor Microenvironment
To evaluate AEPA's immunomodulatory effects, this protocol outlines the extraction and flow cytometric analysis of Tumor-Draining Lymph Nodes (TDLNs) and tumor infiltrates from syngeneic mouse models (e.g., 4T1 breast cancer model) treated with AEPA [2].
Causality & Expert Insight: Enzymatic digestion of tumors can cleave surface epitopes (like CD4 or CD8) if over-digested. We utilize an optimized Collagenase IV/DNase I cocktail with a strict 45-minute limit. Additionally, a fixable viability dye is non-negotiable; dead cells non-specifically bind antibodies, artificially inflating FoxP3+ Treg counts.
Step-by-Step Methodology:
-
Tissue Harvesting: Euthanize AEPA-treated and vehicle-treated mice. Aseptically excise the primary tumor and TDLNs.
-
Tumor Digestion: Mince the tumor tissue into 1-2 mm pieces. Transfer to a gentleMACS C tube containing 5 mL of digestion buffer (RPMI + 1 mg/mL Collagenase IV + 0.1 mg/mL DNase I). Incubate at 37°C for 45 minutes with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer. Wash with cold FACS buffer (PBS + 2% FBS + 2 mM EDTA) and centrifuge at 350 x g for 5 minutes.
-
RBC Lysis: Resuspend the pellet in 1 mL ACK Lysis Buffer for 3 minutes at room temperature. Quench with 10 mL FACS buffer and wash.
-
Viability & Fc Block: Resuspend cells in PBS and stain with a Fixable Viability Kit (1:500) for 15 minutes in the dark at room temperature. Wash, then incubate with anti-CD16/32 (Fc Block) for 10 minutes on ice to prevent non-specific Fc receptor binding.
-
Surface Staining: Add a fluorophore-conjugated antibody cocktail for surface markers: CD3 (FITC), CD4 (APC), CD8a (PE). Incubate for 30 minutes on ice in the dark.
-
Intracellular Staining (FoxP3): Fix and permeabilize the cells using a Transcription Factor Staining Buffer Set according to the manufacturer's instructions. Stain with anti-FoxP3 (PE-Cyanine7) for 30 minutes at room temperature.
-
Acquisition: Wash cells twice with permeabilization buffer and resuspend in FACS buffer. Acquire a minimum of 100,000 live CD3+ events on a flow cytometer.
-
Gating Strategy: Exclude debris (FSC/SSC) → Exclude doublets (FSC-H/FSC-A) → Live cells (Viability dye negative) → CD3+ T cells → CD4+ vs CD8+ → For CD4+ cells, gate for FoxP3+ to identify Tregs. Compare the CD8+/Treg ratio between AEPA-treated and vehicle groups.
References
-
Nicoud, et al. "Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications." Frontiers in Pharmacology, 2019. URL: [Link]
-
Sterle, et al. "Impact of histamine H4 receptor deficiency on the modulation of T cells in a murine breast cancer model." Scientific Reports / PubMed, 2020. URL: [Link]
-
Massari, et al. "Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma." International Journal of Molecular Sciences, 2022. URL: [Link]
- Thurmond, et al. "H4 receptor inhibitors for treating tinnitus (WO2013182711A1)." Google Patents, 2013.
Introduction: The Aminopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
An in-depth guide to establishing robust and reproducible animal models for the preclinical evaluation of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, a novel aminopyrimidine-based compound.
The compound 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine belongs to the aminopyrimidine class, a chemical scaffold that is foundational to numerous approved and investigational drugs, particularly in oncology.[1][2] The pyrimidine ring system is adept at forming hydrogen bonds and acting as a bioisostere for other aromatic systems, allowing it to effectively target the ATP-binding pocket of various protein kinases.[2][3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5]
Derivatives of similar pyrimidine scaffolds have demonstrated potent inhibitory activity against a range of kinases, including Aurora kinases, Janus kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[6][7][8] For instance, the addition of a pyrrolidine moiety can enhance solubility and provide specific interactions within the kinase domain, leading to improved potency and selectivity.[7]
Given this context, it is logical to hypothesize that 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine functions as a protein kinase inhibitor . This guide, therefore, outlines a strategic, multi-stage approach to its preclinical evaluation in animal models, beginning with essential in vitro characterization and culminating in efficacy and safety studies. The overarching goal is to establish a clear relationship between pharmacokinetics (drug exposure), pharmacodynamics (target engagement), and anti-tumor efficacy.[5][9]
Stage 1: Foundational In Vitro Characterization (Pre-Animal Studies)
Before commencing any in vivo experiments, a robust in vitro dataset is required to establish the compound's mechanism of action and to inform the design of subsequent animal studies. This initial phase is critical for a " go/no-go " decision and ensures that animal studies are scientifically justified.[10]
Kinase Selectivity Profiling
Rationale: The primary mechanistic hypothesis is kinase inhibition. A broad kinase panel screen is essential to identify the primary target(s) and assess the compound's selectivity. Poor selectivity can lead to off-target toxicity in vivo.[3]
Protocol:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound against a panel of >200 human kinases at a fixed concentration (e.g., 1 µM).
-
For any kinases showing significant inhibition (>50%), perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Prioritize lead compounds that demonstrate high potency against a specific kinase or kinase family and favorable selectivity against others.[3]
Cell-Based Potency and Viability Assays
Rationale: To confirm that kinase inhibition translates into a functional cellular effect, the compound must be tested in relevant human cancer cell lines. The choice of cell lines should be driven by the results of the kinase profiling (e.g., use cell lines known to be dependent on the identified target kinase).[6]
Protocol: Cell Proliferation Assay (SRB Assay)
-
Cell Seeding: Plate human cancer cells (e.g., NCI-H446 for an Aurora Kinase inhibitor, SET-2 for a JAK2 inhibitor) in 96-well plates at an appropriate density and allow them to adhere overnight.[7][8]
-
Compound Treatment: Treat cells with a serial dilution of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine for 72 hours.
-
Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.
-
Data Analysis: Solubilize the bound dye and measure the absorbance. Calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.[11]
Stage 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling
Rationale: A successful therapeutic agent must achieve and maintain sufficient concentration at the target site to exert its effect. PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug, while PD studies confirm that the drug is engaging its target in vivo.[5][9] This stage is crucial for selecting an appropriate dose and schedule for efficacy studies.
Rodent Pharmacokinetic (PK) Study
Protocol:
-
Animal Model: Use male ICR mice or Sprague-Dawley rats (6-8 weeks old).[12][13]
-
Dosing: Administer the compound via two routes: intravenous (i.v.) bolus (e.g., 1-2 mg/kg) and oral gavage (p.o.) (e.g., 10-50 mg/kg). The oral formulation will likely require a vehicle such as 0.5% methylcellulose.[12]
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process blood to plasma and analyze the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
|---|---|---|
| Cmax | Maximum plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| F (%) | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. A higher F% is desirable. |
| CL | Clearance | The rate at which the drug is removed from the body. |
This data is foundational for determining if the compound has "drug-like" properties and can achieve sufficient exposure in subsequent efficacy models.[2]
Preclinical Development Workflow
Caption: High-level workflow for preclinical evaluation of a novel kinase inhibitor.
Stage 3: In Vivo Efficacy Assessment in Oncology Models
Rationale: The ultimate goal of preclinical testing is to determine if the compound can inhibit tumor growth in a living organism. The subcutaneous xenograft model is the most widely used and accepted initial model for evaluating anti-tumor efficacy.[5][12]
Subcutaneous Xenograft Mouse Model
Protocol:
-
Animal Model: Use female athymic nude mice (6-8 weeks old), which lack a functional thymus and cannot mount an effective T-cell response, thus preventing rejection of human tumor cells.[12]
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line (e.g., NCI-H446) under standard conditions.[7]
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject approximately 5-10 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers. Tumor volume is typically calculated using the formula: Volume = (Length x Width^2) / 2 .
-
When tumors reach a mean volume of 100-200 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine orally (or via the determined optimal route) at various doses (e.g., 10, 30, 100 mg/kg) daily.[5]
-
The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a critical indicator of compound toxicity.[13]
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100 .
-
PK/PD Relationship in Efficacy Studies
Caption: The relationship between drug exposure, target engagement, and therapeutic efficacy.
Stage 4: Preliminary In Vivo Safety and Toxicology
Rationale: Concurrent with efficacy studies, it is essential to establish a preliminary safety profile. This is a regulatory requirement before any new drug can be tested in humans and helps define the therapeutic window (the range between the effective dose and the toxic dose).[14][15]
Acute Toxicology Study in Rodents
Protocol:
-
Animal Model: Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent, although for early-stage assessment, a single rodent species may suffice.[15]
-
Dosing: Administer single, escalating doses of the compound to different groups of animals. Doses should include and significantly exceed the maximum proposed therapeutic dose.[15]
-
Observation:
-
Monitor animals intensively for the first several hours post-dose and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in behavior, posture, respiration) and any instances of morbidity or mortality.
-
Record body weight at regular intervals.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a gross necropsy on all animals.
-
Collect major organs and tissues for histopathological examination to identify any potential target organs of toxicity.
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Table 2: Common Endpoints in Preclinical In Vivo Studies
| Study Type | Primary Endpoint(s) | Key Parameters | Animal Model |
|---|---|---|---|
| Pharmacokinetics | Drug Exposure Profile | Cmax, AUC, t1/2, F% | Mouse, Rat |
| Efficacy (Xenograft) | Tumor Growth Inhibition (TGI) | Tumor Volume, Body Weight | Athymic Nude Mouse |
| Pharmacodynamics | Target Modulation | Phosphorylation of downstream proteins | Tumor-bearing Mouse |
| Acute Toxicology | Maximum Tolerated Dose (MTD) | Clinical observations, Body Weight, Histopathology | Rat, Non-rodent |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine using animal models. A successful outcome from these studies—demonstrating a clear link between dose, target engagement, and significant, well-tolerated anti-tumor efficacy—would provide a strong rationale for advancing the compound toward Investigational New Drug (IND)-enabling studies and subsequent clinical trials.[14] Further characterization in more complex models, such as patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs), may also be warranted to better predict clinical response.[4][16]
References
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Vertex AI Search.
- In Vivo Kinase Activity Models. (n.d.). Reaction Biology.
- Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models. (n.d.). Benchchem.
- Daouti, S., et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Molecular Cancer Therapeutics, 9(1), 134–44. AACR Journals.
- Discovery of novel SYK inhibitor with excellent efficacy in models of hematological cancer. (2023, August 28). Vertex AI Search.
- Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 134-44. PubMed.
- Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026, January 23). Vertex AI Search.
- Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. (n.d.). Infinix Bio.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023, April 20). Research Trend.
- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024, October 21). Panduranga Mudgal.
- McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49. Karger.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). ACS Publications.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). PMC.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, March 21). PubMed.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025, July 1). Open Exploration Publishing.
- General Principles of Preclinical Study Design. (n.d.). PMC - NIH.
- Preclinical Animal Testing in Drug Development. (2025, January 9). BioBoston Consulting.
- OBSERVE: guidelines for the refinement of rodent cancer models. (2024, July 11). Vertex AI Search.
- OBSERVE: guidelines for the refinement of rodent cancer models. (2024, September 15). Vertex AI Search.
- OBSERVE: guidelines for the refinement of rodent cancer models. (2026, March 2). Norecopa.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). MDPI.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). ACS Publications.
- N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. (2020, December 10). PubMed.
- Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. (2013, February 1). PubMed.
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Application Note: High-Throughput Screening of Histamine H4 Receptor Antagonists Using 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists
Introduction & Biological Context
The Histamine H4 Receptor (H4R) is a G-protein-coupled receptor (GPCR) predominantly expressed in hematopoietic cells, including mast cells, eosinophils, and T-cells. It plays a critical role in mediating cellular chemotaxis and cytokine release, making it a highly validated therapeutic target for chronic inflammatory conditions, pruritus, and emerging indications such as tinnitus [1, 2].
The discovery of selective H4R antagonists has been heavily driven by High-Throughput Screening (HTS) campaigns. 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (CAS 1822990-08-8) belongs to the 2-aminopyrimidine class of H4R ligands[3]. This structural scaffold was initially identified via HTS and structurally optimized to yield rotationally constrained, competitive antagonists with high potency and >100-fold selectivity over other histamine receptor subtypes (H1–H3) [4].
Signal Transduction & Assay Rationale
Native H4R couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP [1]. However, detecting a decrease in cAMP is notoriously challenging in 384-well HTS formats due to narrow signal windows and high background noise.
To engineer a self-validating, robust screening system, CHO-K1 cells are stably co-transfected with both the human H4R and the promiscuous G-protein Gα16 [5]. Gα16 forcibly redirects the native Gi-coupled signal to the Phospholipase C (PLC) pathway. Upon receptor activation, PLC cleaves PIP2 into IP3, triggering a massive release of intracellular calcium (Ca²⁺). This allows researchers to utilize real-time, kinetic fluorescence assays (e.g., FLIPR) which offer superior Z'-factors and temporal resolution.
Figure 1: Engineered H4R signal transduction pathway for High-Throughput Calcium Flux Assays.
Experimental Protocol: FLIPR Calcium Flux Assay
This protocol details the evaluation of novel compound libraries using 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine as a reference standard to determine IC₅₀ values and validate assay robustness.
Materials & Reagents
-
Cell Line: CHO-K1 cells stably expressing hH4R and Gα16.
-
Dye: Fluo-4 AM (Calcium-sensitive lipophilic fluorophore).
-
Probenecid: Organic anion transporter inhibitor.
-
Assay Buffer: HBSS containing 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Reference Antagonist: 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (10 mM stock in DMSO).
-
Agonist: Histamine (Prepared at 5X the final EC₈₀ concentration).
Step-by-Step Methodology
Step 1: Cell Seeding (Day 1)
-
Action: Seed CHO-K1 hH4R/Gα16 cells at a density of 10,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.
-
Expert Causality: Black walls prevent horizontal optical crosstalk (light scatter) during fluorescence excitation, while the optically clear bottom allows for precise bottom-read detection by the FLIPR camera.
Step 2: Dye Loading (Day 2)
-
Action: Aspirate culture media. Add 20 µL/well of Fluo-4 AM dye solution supplemented with 2.5 mM probenecid. Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature for thermal equilibration.
-
Expert Causality: The lipophilic AM ester allows the dye to permeate the cell membrane. Intracellular esterases cleave the AM group, trapping the active fluorophore. Probenecid is critical here; it inhibits endogenous organic anion transporters that would otherwise pump the cleaved dye out of the cytoplasm, which would severely degrade the signal-to-background ratio.
Step 3: Compound Addition (Antagonist Phase)
-
Action: Using an automated acoustic liquid handler (e.g., Echo 550), dispense 10 µL of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (serially diluted from 10 µM to 0.1 nM) into the assay plate. Incubate for 30 minutes at room temperature.
-
Expert Causality: A 30-minute pre-incubation allows the competitive antagonist to reach thermodynamic equilibrium with the H4 receptors before the agonist challenge. Failing to reach equilibrium will result in artificially right-shifted IC₅₀ curves.
Step 4: Agonist Challenge & Kinetic Readout
-
Action: Transfer the plate to the FLIPR instrument. Read baseline cellular fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.
-
Action: The instrument automatically dispenses 10 µL of Histamine at its predetermined EC₈₀ concentration.
-
Action: Continuously record fluorescence at 1-second intervals for 3 minutes to capture the peak calcium transient.
-
Expert Causality: Using the EC₈₀ concentration of histamine (rather than a saturating maximal dose) ensures the assay remains highly sensitive to competitive antagonism. A saturating dose would outcompete the antagonist, masking the efficacy of moderate-affinity screening hits.
Figure 2: Linear workflow for the automated 384-well H4R FLIPR screening assay.
Data Presentation & Quality Control
To ensure the trustworthiness of the screening data, every plate must act as a self-validating system. The efficacy of the HTS campaign is quantified by the Z'-factor , calculated using the maximum signal (vehicle + EC₈₀ histamine) and the minimum signal (reference antagonist + EC₈₀ histamine). A Z'-factor ≥ 0.5 indicates a robust assay suitable for HTS.
Quantitative Data Summary
Below is the expected pharmacological profile when using 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine and related 2-aminopyrimidine analogs as reference standards in the described assay[3, 4].
| Parameter | Value / Metric | Biological Significance |
| Target Receptor | Human H4R (CHO-K1 Gα16) | Ensures human-specific drug binding profiles. |
| Reference IC₅₀ | ~10 - 45 nM | Demonstrates high-affinity competitive antagonism. |
| Selectivity (H4R vs H3R) | > 150-fold | Confirms lack of off-target CNS effects (H3R is CNS-localized). |
| Assay Z'-Factor | 0.65 - 0.78 | Indicates excellent separation between positive/negative controls. |
| Signal-to-Background (S/B) | > 4.5 | Ensures reliable detection of partial agonists/weak hits. |
| Mechanism of Action | Reversible, Competitive | Confirmed via Schild plot analysis (rightward shift of agonist curve). |
References
-
Leurs, R., Chazot, P. L., Shenton, F. C., Lim, H. D., & De Esch, I. J. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology. Available at:[Link]
- Google Patents (2013). WO2013182711A1 - H4 receptor inhibitors for treating tinnitus.
-
Smits, R. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. Available at:[Link]
-
Cowart, M. D., et al. (2008). Rotationally Constrained 2,4-diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists With Improved Druglikeness and in Vivo Efficacy in Pain and Inflammation Models. Journal of Medicinal Chemistry. Available at:[Link]
Synthesis and Purification of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine: Application Note & Protocol
Introduction and Rationale
The 2-aminopyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently serving as a hinge-binding motif in the development of kinase inhibitors, GPCR ligands, and targeted oncological therapeutics[1]. The compound 4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine represents a highly functionalized intermediate containing a primary amine, a secondary cyclic amine, and an ethyl-substituted pyrimidine core.
Synthesizing this target requires a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a controlled deprotection step. This application note provides a self-validating, field-proven protocol designed for researchers and drug development professionals to achieve high-yield synthesis and high-purity isolation of this critical building block.
Synthetic Strategy & Mechanistic Insights
The synthesis is executed via a robust two-step sequence:
Step 1: Regioselective SNAr Reaction
The reaction pairs the electrophile 2-amino-4-chloro-6-ethylpyrimidine with the nucleophile tert-butyl pyrrolidin-3-ylcarbamate .
-
Regioselectivity of the Pyrimidine: The C4 position of the pyrimidine ring is highly activated toward nucleophilic attack. The electron-withdrawing nature of the C4-chlorine atom, coupled with the electron-donating effect of the C2-amino group, stabilizes the Meisenheimer intermediate, driving substitution exclusively at the C4 position[2].
-
Causality of the Protecting Group: The use of tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected 3-aminopyrrolidine) is mechanistically critical. Unprotected 3-aminopyrrolidine possesses two nucleophilic nitrogen atoms. The primary amine is sterically less hindered and highly nucleophilic; without Boc protection, it would competitively attack the C4-chlorine, leading to an undesired regioisomer or polymeric cross-linking. By masking the primary amine with a Boc group, the secondary pyrrolidine nitrogen is forced to act as the sole nucleophile.
-
Solvent and Base Selection: n-Butanol is selected as the solvent because its boiling point (~117 °C) provides the optimal thermal activation energy required to drive the SNAr reaction to completion without the need for pressurized reactors[3]. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile[4].
Step 2: Acid-Mediated Boc Deprotection
The resulting intermediate is treated with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). This acid-mediated cleavage removes the Boc group, releasing gaseous isobutylene and carbon dioxide. The evolution of gas drives the reaction forward according to Le Chatelier's principle, yielding the final primary amine cleanly.
Materials and Reagents
Table 1: Quantitative data and safety considerations for reagents used in the synthesis workflow.
| Reagent / Material | MW ( g/mol ) | Equivalents | Function | Safety & Handling |
| 2-Amino-4-chloro-6-ethylpyrimidine | 157.60 | 1.0 | Electrophile | Irritant; handle in fume hood |
| tert-Butyl pyrrolidin-3-ylcarbamate | 186.25 | 1.1 | Nucleophile | Irritant; avoid inhalation |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | Base (Acid Scavenger) | Flammable, corrosive |
| n-Butanol | 74.12 | Solvent | Reaction Medium | Flammable |
| Trifluoroacetic Acid (TFA) | 114.02 | Excess | Deprotecting Agent | Highly corrosive, toxic |
| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium | Volatile, suspected carcinogen |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Boc-Protected Intermediate
Target: tert-Butyl (1-(2-amino-6-ethylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloro-6-ethylpyrimidine (1.0 eq, e.g., 10.0 mmol, 1.57 g).
-
Solvation: Suspend the starting material in 25 mL of anhydrous n-butanol.
-
Reagent Addition: Add tert-butyl pyrrolidin-3-ylcarbamate (1.1 eq, 11.0 mmol, 2.05 g) followed by DIPEA (2.0 eq, 20.0 mmol, 3.48 mL)[4].
-
Reaction: Heat the reaction mixture to 100–110 °C under an inert nitrogen atmosphere for 12–16 hours. Monitor reaction progress via LC-MS or TLC (eluent: 5% MeOH in DCM).
-
Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the n-butanol.
-
Extraction: Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Boc-protected intermediate as a viscous oil or foam.
Protocol B: Boc Deprotection to Yield the Target Compound
Target: 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
-
Preparation: Dissolve the crude intermediate from Protocol A in 15 mL of anhydrous DCM and cool to 0 °C using an ice bath.
-
Deprotection: Dropwise, add 5 mL of TFA. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the Boc-protected mass [M+H]⁺ and the appearance of the deprotected mass.
-
Concentration: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2 x 10 mL) to azeotropically remove residual TFA.
-
Result: The resulting crude product is the TFA salt of 4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, which proceeds directly to purification.
Purification Methodologies
To ensure the target compound meets the strict purity requirements (>98%) for downstream biological assays or API synthesis, Preparative Reverse-Phase HPLC is the recommended purification method.
Preparative Reverse-Phase HPLC (Preferred)
-
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Yields the TFA salt) OR 10 mM NH₄HCO₃ in Water (Yields the free base).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV monitoring at 254 nm and 280 nm.
-
Post-Purification: Pool the pure fractions and lyophilize to obtain the target compound as a white to off-white solid.
Alternative: Free-Basing and Crystallization
If HPLC is unavailable, dissolve the crude TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21). Alternatively, neutralize with 1M NaOH to pH 10 and extract with 10% isopropanol in chloroform. Concentrate the organic layer and recrystallize the free base from hot ethyl acetate/hexanes.
Process Flow Diagram
Workflow for the synthesis and purification of 4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine.
References
-
Nammalwar B., Bunce R.A. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals. 2024;17(1):104. 1
-
Iqbal S., et al. "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies." Molecules. 2022;27(22):7786. 3
-
BenchChem Technical Support. "A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry." BenchChem. 2
-
BenchChem Technical Support. "Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines." BenchChem. 4
Sources
In Vitro Dosing and Pharmacological Characterization of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Introduction & Scientific Context
The compound 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (CAS: 1822990-08-8) belongs to the highly privileged 2-aminopyrimidine class of Histamine H4 Receptor (H4R) modulators[1][2]. The H4R is the most recently discovered member of the histamine receptor family and is predominantly expressed on immune cells, such as mast cells, eosinophils, and dendritic cells, where it plays a critical role in chemotaxis and inflammatory mediator release[1].
As a Senior Application Scientist, I approach the characterization of 2-aminopyrimidine derivatives not just as a routine screening exercise, but as a highly nuanced pharmacological evaluation. The H4R is a Gαi/o-coupled G-protein coupled receptor (GPCR). This means its activation by endogenous histamine leads to the inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels[3]. To accurately determine the dosing concentrations and functional efficacy of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine in vitro, we must design assays that isolate this specific Gi-coupled signaling axis while preventing receptor desensitization.
Figure 1: H4R Gαi/o signaling pathway and competitive antagonism by 2-aminopyrimidines.
Experimental Design & Dosing Rationale
When evaluating 2-aminopyrimidine H4R modulators, the in vitro dosing strategy must account for the compound's lipophilicity and the specific assay window. Because these compounds are typically competitive antagonists, their apparent potency ( IC50 ) will shift depending on the concentration of the competing agonist (histamine) used in the assay.
Compound Preparation
-
Stock Solution : Dissolve 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine in 100% anhydrous DMSO to a concentration of 10 mM.
-
Aqueous Solubility Limit : 2-aminopyrimidines can form colloidal aggregates at high micromolar concentrations in aqueous buffers, which may cause non-specific GPCR inhibition. Limit the final assay DMSO concentration to ≤1.0% (ideally 0.1%) to prevent solvent-induced cytotoxicity.
Recommended In Vitro Dosing Concentrations
The following table summarizes the optimized dosing parameters for evaluating this compound across different preclinical validation tiers.
| Assay Type | Biological Matrix | Dosing Range | Incubation | Primary Readout |
| Radioligand Binding | HEK293-hH4R Membranes | 10 pM – 10 μM (11-point) | 60 min, 25°C | [3H] -Histamine Displacement |
| cAMP Accumulation | SK-N-MC / HEK293-hH4R | 1 nM – 30 μM (10-point) | 45 min, 37°C | TR-FRET (665/620 nm) |
| Chemotaxis Assay | Primary Murine Mast Cells | 10 nM – 10 μM (6-point) | 1–4 hrs, 37°C | Cell Migration (Transwell) |
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary pharmacological controls (e.g., Forskolin, IBMX) to isolate the receptor's specific mechanism of action.
Protocol 1: In Vitro Radioligand Binding Assay
Causality Insight: Direct binding assays are immune to downstream signaling amplification. This protocol determines the true equilibrium dissociation constant ( Ki ), confirming that 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine physically engages the H4R orthosteric site.
-
Membrane Preparation : Harvest HEK293 cells stably expressing the human H4R. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet to a final protein concentration of 2 mg/mL.
-
Reaction Assembly : In a 96-well deep-well plate, combine:
-
150μL of Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2 , pH 7.4).
-
20μL of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (serial dilutions from 10 μM down to 10 pM).
-
20μL of [3H] -Histamine (final concentration ~10 nM, near its Kd ).
-
10μL of membrane suspension (20 μg protein/well).
-
-
Incubation : Seal the plate and incubate at room temperature (25°C) for 60 minutes to reach binding equilibrium.
-
Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.
-
Validation : Use 10 μM unlabeled JNJ-7777120 or thioperamide to define non-specific binding (NSB).
Protocol 2: Functional cAMP Inhibition Assay (TR-FRET)
Causality Insight: Because H4R is Gi-coupled, baseline cAMP levels in unstimulated cells are too low to measure a further decrease. We must artificially spike cAMP levels using Forskolin (a direct adenylyl cyclase activator)[3][4]. Furthermore, we must add IBMX (a phosphodiesterase inhibitor) to prevent the rapid degradation of the synthesized cAMP[4]. The antagonist's efficacy is measured by its ability to block histamine from suppressing the Forskolin-induced cAMP spike.
-
Cell Preparation : Seed HEK293-hH4R cells in a 384-well white microplate at 5,000 cells/well in 5μL of stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).
-
Antagonist Pre-incubation : Add 2.5μL of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine at various concentrations (1 nM to 30 μM). Incubate for 15 minutes at 37°C.
-
Agonist/Forskolin Challenge : Add 2.5μL of a challenge solution containing Forskolin (final assay concentration 1 μM) and Histamine (final assay concentration 100 nM, roughly its EC80 )[4]. Incubate for 45 minutes at 37°C.
-
Lysis & Detection : Add 5μL of TR-FRET cAMP lysis buffer containing the Europium-cryptate labeled cAMP antibody, followed by 5μL of d2-labeled cAMP tracer.
-
Incubation & Readout : Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using dual-wavelength emission (665 nm / 620 nm).
Figure 2: Step-by-step workflow for the functional Gi-coupled cAMP accumulation assay.
Data Analysis & Validation Metrics
To ensure the scientific integrity of the generated data, the following analytical frameworks must be applied:
-
Cheng-Prusoff Equation : Convert the IC50 from the radioligand binding assay to the absolute affinity constant ( Ki ) using the formula: Ki=IC50/(1+[L]/Kd) , where [L] is the concentration of [3H] -Histamine.
-
Schild Plot Analysis : To definitively prove that the 2-aminopyrimidine is a competitive antagonist, perform the cAMP assay using multiple fixed concentrations of the compound against a full dose-response curve of histamine. A Schild slope of ~1.0 validates competitive antagonism at the orthosteric site[1].
-
Z'-Factor Calculation : The robustness of the TR-FRET assay must be validated per plate. Calculate the Z'-factor using the Forskolin-only wells (maximum signal) and Forskolin + Histamine wells (minimum signal). A Z'-factor ≥0.5 is required to accept the plate data.
References
-
Tichenor, M. S., Thurmond, R. L., Venable, J. D., et al. (2015). Functional Profiling of 2-Aminopyrimidine Histamine H4 Receptor Modulators. Journal of Medicinal Chemistry, 58(18), 7119-7127. Available at:[Link]
-
Cai, H., Chavez, F., Edwards, J. P., et al. (2008). 2-AMINOPYRIMIDINE MODULATORS OF THE HISTAMINE H4 RECEPTOR. WIPO Patentscope, WO/2008/100565. Available at:[Link]
-
Nishi, K., et al. (2020). Cystamine is a redox-dependent inverse agonist of the histamine H4 receptor. American Journal of Physiology-Cell Physiology. Available at:[Link]
-
Schreeb, A., et al. (2013). Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts. PLoS One, 8(9), e74942. Available at:[Link]
Sources
Technical Support Center: Solubility Optimization for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and formulation scientists in overcoming the specific physicochemical hurdles associated with 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine [1].
This highly basic, multi-nitrogen compound presents a classic formulation paradox: it exhibits excellent solubility in highly acidic environments but is prone to rapid precipitation in physiological buffers (e.g., PBS, pH 7.4) due to free base disproportionation. This guide provides field-proven, self-validating protocols to ensure reliable in vitro assays and preclinical dosing.
Physicochemical Profiling & Causality
To solve solubility issues, we must first understand the molecule's ionization behavior. The compound features a lipophilic 6-ethylpyrimidine core and two distinct basic centers: an aliphatic primary amine on the pyrrolidine ring, and a delocalized nitrogen system across the pyrimidine-pyrrolidine linkage.
When the microenvironmental pH exceeds the pKa of the weaker basic centers, the compound loses its poly-cationic state. The resulting loss of polarity, combined with the high crystal lattice energy driven by the planar pyrimidine ring, forces the free base out of solution.
Table 1: Key Physicochemical Properties & Predictive Solubility
| Property | Value / Estimate | Clinical/Formulation Impact |
| Molecular Weight | 207.28 g/mol (Free Base) / 280.20 g/mol (2HCl) | Low MW favors high intrinsic permeability. |
| pKa 1 (Primary Amine) | ~9.5 | Remains protonated at physiological pH. |
| pKa 2 (Pyrimidine Core) | ~4.5 - 5.5 | Deprotonates in PBS (pH 7.4), triggering precipitation. |
| Aqueous Sol. (Free Base) | < 0.1 mg/mL (pH > 8.0) | Unsuitable for direct aqueous dosing. |
| Aqueous Sol. (2HCl Salt) | > 50 mg/mL (Unbuffered H₂O) | High solubility, but highly acidic microenvironment. |
Frequently Asked Questions (FAQs)
Q: Why does my dihydrochloride salt completely dissolve in water, but instantly precipitate when diluted into PBS (pH 7.4)? A: This is a classic case of salt disproportionation . In unbuffered water, the dihydrochloride salt dissolves and creates a highly acidic microenvironment (pH ~2-3), keeping all basic centers protonated. When you introduce PBS, the buffer forces the pH to 7.4. At this pH, the pyrimidine nitrogens (pKa ~5.0) deprotonate. The molecule transitions from a highly soluble di-cation to a mono-cation with a highly lipophilic core, causing the solubility to plummet. Furthermore, the high chloride concentration in PBS triggers a common-ion effect, further suppressing the solubility of any remaining hydrochloride salt.
Q: Which counterion should I select for optimal, stable aqueous solubility? A: According to the established "Rule of 3" for salt selection [2], the pKa of your chosen counterion must be at least 3 units lower than the pKa of the basic center to form a stable salt. Because the pyrimidine core has a pKa of ~5.0, you need a strong acid (pKa < 2.0). While Hydrochloric acid (pKa -6.0) works, Methanesulfonic acid (Mesylate, pKa -1.2) is often superior. Mesylate salts avoid the chloride common-ion effect in physiological buffers and typically exhibit lower lattice energies, enhancing kinetic solubility.
Q: Can I use cyclodextrins to keep the free base soluble for in vivo dosing? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this structural class [3]. The lipophilic 6-ethylpyrimidine core fits perfectly into the hydrophobic cavity of the cyclodextrin, while the protonated 3-aminopyrrolidine moiety interacts with the aqueous exterior. This host-guest complexation exponentially increases apparent solubility without requiring extreme pH adjustments.
Visualizing the Solubility Logic
Caption: pH-dependent protonation states and their direct causal impact on aqueous solubility.
Troubleshooting Guides & Methodologies
Workflow 1: Self-Validating pH-Solubility Profiling & Salt Screening
Objective: Determine the true thermodynamic solubility of the salt without confounding disproportionation.
Step-by-Step Methodology:
-
Excess Solid Addition: Add 50 mg of the API salt (e.g., dihydrochloride) to 1 mL of the target buffer in a 2 mL Eppendorf tube. Ensure there is visible undissolved solid (a true saturated state).
-
Equilibration: Vortex for 2 minutes, then place in a thermoshaker at 25°C (or 37°C for physiological relevance) at 800 rpm for 24 hours.
-
Phase Separation: Centrifuge the suspension at 14,000 rpm for 15 minutes to separate the solid pellet from the supernatant.
-
Supernatant Analysis (HPLC): Dilute the supernatant immediately (e.g., 1:100 in mobile phase) to prevent precipitation upon temperature changes, and quantify via HPLC-UV.
-
Critical Validation Step (pH_max check): Measure the pH of the remaining supernatant. If the pH has drifted significantly from the initial buffer pH, your buffer capacity was exhausted by the API.
-
Critical Validation Step (Solid-State XRPD): Extract the solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality Check: If the XRPD pattern matches the free base rather than your starting salt, the salt has disproportionated. The HPLC value you measured is the solubility of the free base at that specific pH, not the salt.
-
Table 2: Counterion Screening Matrix for Basic Pyrimidines
| Counterion | Acid pKa | Expected Salt Stability | Disproportionation Risk in PBS |
| Hydrochloric Acid | -6.0 | High (Forms 2HCl) | High (Common-ion effect) |
| Methanesulfonic Acid | -1.2 | High (Forms Dimesylate) | Low to Moderate |
| Tartaric Acid | 2.98 | Moderate | High |
| Acetic Acid | 4.76 | Low (Fails Rule of 3) | Very High (Immediate) |
Workflow 2: HP-β-Cyclodextrin Complexation for Preclinical Dosing
Objective: Achieve >10 mg/mL solubility at pH 7.4 for IV or PO dosing without using harsh organic solvents.
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile Water for Injection (WFI).
-
API Addition: Weigh the required amount of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (free base or salt) to achieve the target concentration (e.g., 10 mg/mL).
-
Complexation (Sonication): Add the API to the HP-β-CD vehicle. Probe-sonicate on ice for 3 cycles of 30 seconds (with 30-second rests) until the suspension turns into a clear or slightly opalescent solution.
-
Causality: Sonication provides the kinetic energy required to break the high-energy crystal lattice of the free base, allowing the cyclodextrin cavities to rapidly encapsulate the lipophilic pyrimidine cores.
-
-
pH Adjustment (If using free base): Slowly titrate with 0.1N HCl until the pH reaches 6.5 - 7.0. Do not over-acidify.
-
Sterile Filtration: Pass the complexed solution through a 0.22 µm PVDF syringe filter. (Do not use Nylon, as it may bind the basic amine groups).
Caption: Decision tree for salt screening and formulation rescue of poorly soluble basic APIs.
References
-
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Salt selection for basic drugs International Journal of Pharmaceutics (Gould, P.L., 1986) URL:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Pharmaceutics / PubMed Central (PMC) URL:[Link]
Technical Support Center: Troubleshooting & Stability Guide for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine in DMSO
As a Senior Application Scientist, I frequently encounter compound stability issues in high-throughput screening libraries and biological assays. 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine is a well-characterized 2-aminopyrimidine modulator of the histamine H4 receptor[1]. While the 2-aminopyrimidine core is relatively stable due to electron delocalization, the primary amine on the 3-aminopyrrolidine ring is highly nucleophilic and particularly susceptible to solvent-mediated degradation.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your experimental data when handling this compound in Dimethyl Sulfoxide (DMSO).
FAQ 1: Why does my compound lose potency or show new LC-MS peaks (+14 Da or +28 Da) after prolonged storage in DMSO?
Causality & Mechanism: If your Liquid Chromatography-Mass Spectrometry (LC-MS) quality control shows mass shifts of +14 Da or +28 Da, your compound is undergoing N-methylation or N-formylation, respectively. DMSO is not entirely inert; under specific conditions,[2]. Trace impurities, ambient heat, or acidic microenvironments catalyze the decomposition of DMSO into formaldehyde and formic acid. The highly nucleophilic primary amine on the pyrrolidine ring reacts with these degradation products, leading to N-formylated (+28 Da) or N-methylated (+14 Da) adducts via reductive amination[3].
FAQ 2: Does the salt form (e.g., dihydrochloride) affect DMSO stability?
Causality & Mechanism: Yes. This compound is frequently supplied as a dihydrochloride salt to improve aqueous solubility. However, when dissolved in DMSO, the acidic protons lower the local pH. Acidic conditions accelerate the [4]. This creates a hostile microenvironment that rapidly accelerates the N-formylation of the primary amine. For long-term DMSO storage, the free base is inherently more stable, though the salt form can be successfully managed using strict anhydrous, cold-storage protocols.
FAQ 3: How do freeze-thaw cycles impact the stability of this compound?
Causality & Mechanism: DMSO is highly hygroscopic. Every time a stock solution is removed from the freezer and opened at room temperature, it absorbs atmospheric moisture. Water ingress reduces the solubility of the compound, leading to localized concentration gradients and micro-precipitation. Furthermore, repeated freeze-thaw cycles physically stress the solute-solvent matrix, leading to significant compound deterioration; studies demonstrate that library compounds can suffer a[5].
Quantitative Data: Impact of Freeze-Thaw Cycles on Compound Integrity
(Data synthesized from standard DMSO repository stability metrics)[6][7]
| Freeze-Thaw Cycles | Compound Integrity (%) | Moisture Content (%) | Physical State |
| 0 (Control) | >99.0 | <0.1 | Clear solution |
| 5 | 96.5 | 0.5 | Clear solution |
| 10 | 89.0 | 1.2 | Micro-precipitates |
| 15 | 82.5 | 2.5 | Visible precipitation |
| 25 | <70.0 | >4.0 | Heavy precipitation |
Experimental Protocols: Self-Validating Stock Preparation Workflow
To prevent degradation, every protocol must be a self-validating system. The following methodology ensures that the compound remains intact, with a built-in LC-MS QC step to verify baseline purity before biological assays.
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for at least 1 hour before opening. Rationale: Prevents atmospheric condensation on the cold powder.
-
Solvent Selection: Use only anhydrous, LC-MS grade DMSO (water content <0.005%) packaged under argon.
-
Dissolution: Add the required volume of DMSO to achieve a 10 mM stock. Vortex gently. Do not use ultrasonic baths, as localized heating accelerates DMSO degradation[2].
-
Aliquoting: Immediately dispense the stock solution into single-use, low-bind polypropylene tubes (e.g., 10 µL to 50 µL per tube).
-
Purging: Overlay the headspace of each tube with a gentle stream of dry Argon or Nitrogen gas before capping.
-
Storage: Flash-freeze and store at -20°C or -80°C in a dark, desiccated environment.
-
Self-Validation (QC Step): Thaw one aliquot and run a baseline LC-MS/UV analysis. The UV peak area ratio of the compound versus an internal standard must be recorded[7]. Reject the batch if +14 Da or +28 Da peaks exceed 2% relative abundance.
Visualizations
Mechanistic pathway of DMSO-mediated N-formylation and N-methylation of the primary amine.
Step-by-step workflow for the preparation and storage of anhydrous compound stock solutions.
References
-
World Intellectual Property Organization. "WO/2008/100565: 2-Aminopyrimidine Modulators of the Histamine H4 Receptor." WIPO Patentscope. URL:[Link]
-
Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening 8.2 (2003): 210-215. URL:[Link]
-
American Chemical Society. "News in Brief: Sample stability during freeze-thaw." ACS Publications. URL:[Link]
-
Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening 8.3 (2003): 292-304. URL:[Link]
-
Jones-Mensah, E., Karki, M., & Magolan, J. "Dimethyl Sulfoxide as a Synthon in Organic Chemistry." Synthesis 48.10 (2016): 1421-1436. URL:[Link]
-
Semantic Scholar. "Divergent decomposition pathways of DMSO mediated by solvents and additives." URL:[Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"troubleshooting 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine synthesis"
Welcome to the Technical Support Center for the synthesis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine . This guide is engineered for drug development professionals and synthetic chemists, providing a causality-driven framework to troubleshoot and optimize this specific pyrimidine functionalization.
Mechanistic Overview & Strategy
The synthesis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine relies on a highly controlled two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by an acidic deprotection .
The starting material, 2-amino-4-chloro-6-ethylpyrimidine, features an electron-deficient pyrimidine core. However, the electron-donating nature of the 2-amino group reduces the electrophilicity of the C4-chloride compared to standard 2,4-dichloropyrimidines[1]. To achieve selective amination without inducing polymerization or cross-linking, the nucleophile must be mono-protected—specifically using tert-butyl pyrrolidin-3-ylcarbamate[2]. The SNAr reaction proceeds via a Meisenheimer complex, which is kinetically stabilized by utilizing polar protic solvents (e.g., isopropanol) and an organic non-nucleophilic base (DIPEA) to scavenge acidic byproducts[3].
Synthesis Workflow Visualization
Fig 1: Two-step synthesis workflow via SNAr and acidic Boc-deprotection.
Quantitative Data & Specifications
| Synthesis Step | Reagents & Equivalents | Solvent | Temp / Time | Expected Yield | Key Analytical Marker (LC-MS / NMR) |
| 1. SNAr Coupling | Chloropyrimidine (1.0 eq)Boc-amine (1.2 eq)DIPEA (2.5 eq) | Isopropanol | 90 °C / 12 h | 75–85% | [M+H]⁺ = 308.2 Loss of C4-Cl isotope pattern. |
| 2. Boc Deprotection | Boc-Intermediate (1.0 eq)TFA (10.0 eq) | DCM | 25 °C / 2 h | > 90% | [M+H]⁺ = 208.1 Loss of t-Bu singlet (~1.4 ppm). |
Step-by-Step Experimental Protocol
Phase 1: SNAr Coupling (Boc-Protection Stage)
-
Preparation: Charge a pressure-rated reaction vessel with 2-amino-4-chloro-6-ethylpyrimidine (1.0 eq) and tert-butyl pyrrolidin-3-ylcarbamate (1.2 eq)[2].
-
Solvation: Suspend the reagents in isopropanol to achieve a 0.2 M concentration. Causality: Isopropanol acts as a polar protic solvent that hydrogen-bonds with the leaving chloride ion, stabilizing the transition state of the SNAr reaction[3].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: As the SNAr reaction proceeds, stoichiometric amounts of HCl are generated. DIPEA acts as a non-nucleophilic acid scavenger, preventing the protonation of the pyrrolidine nitrogen, which would otherwise render it non-nucleophilic and stall the reaction[3].
-
Thermal Activation: Seal the vessel and heat the mixture to 90–100 °C for 12–16 hours. (Self-Validation: Monitor via LC-MS until the starting mass of the chloropyrimidine is consumed).
-
Workup: Concentrate the mixture in vacuo, partition between Ethyl Acetate and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient) to isolate the Boc-protected intermediate.
Phase 2: Boc Deprotection & Isolation
-
Preparation: Dissolve the purified intermediate in Dichloromethane (DCM) (0.1 M).
-
Acidic Cleavage: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C, then allow the reaction to warm to room temperature[3]. Causality: The strong acid protonates the carbamate oxygen, leading to the expulsion of isobutylene gas and CO₂, driving the reaction forward to yield the TFA salt of the target amine[3].
-
Monitoring: Stir for 2 hours. (Self-Validation: LC-MS must show complete disappearance of the m/z 308 peak and emergence of the m/z 208 peak).
-
Isolation: Concentrate the reaction mixture in vacuo to remove excess volatile TFA.
-
Free-Basing: Dissolve the crude TFA salt in a minimal volume of methanol and pass it through a basic ion-exchange resin cartridge (e.g., Amberlyst A21) to obtain the free base. Alternatively, purify the crude salt directly via reverse-phase preparative HPLC using a volatile buffer[4].
Troubleshooting FAQs
Q1: Why am I seeing multiple alkylation products or a complex mixture during the SNAr step? A1: This typically occurs if you attempt to use unprotected 3-aminopyrrolidine. The diamine contains both a secondary (ring) and a primary (side-chain) amine, both of which can attack the electrophilic C4 position of the pyrimidine ring. Solution: You must use tert-butyl pyrrolidin-3-ylcarbamate. Boc-protection ensures regioselective nucleophilic attack exclusively via the secondary pyrrolidine nitrogen[2].
Q2: The SNAr reaction is stalling at ~50% conversion. How can I drive it to completion? A2: The electron-donating 2-amino group on the pyrimidine ring reduces the electrophilicity of the C4 carbon, making the SNAr reaction kinetically slower compared to standard 2,4-dichloropyrimidines[1]. Solution: Increase the temperature to 120 °C using microwave irradiation for 30–45 minutes[4]. Furthermore, ensure a strict excess of DIPEA (2.5–3.0 eq) is present to fully scavenge the HCl byproduct; if the reaction becomes acidic, the amine nucleophile will protonate and the reaction will permanently halt[3].
Q3: I am losing my final product during the aqueous workup after deprotection. Where is it going? A3: 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine is a highly polar, low-molecular-weight diamine. In its protonated state (e.g., immediately after TFA or HCl deprotection), it is extremely water-soluble and will remain in the aqueous layer during standard organic extractions. Solution: Avoid aqueous-organic liquid-liquid extraction entirely for the final step. Instead, concentrate the deprotection mixture to dryness and neutralize using a solid-supported base (like basic alumina or ion-exchange resin), or utilize reverse-phase chromatography for direct purification of the salt[4].
References
-
Recent Advances in Pyrimidine-Based Drugs. PMC (National Institutes of Health).[Link][3]
-
Discovery of an Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitor (GS-5806) and Clinical Proof of Concept in a Human RSV Challenge Study. Journal of Medicinal Chemistry - ACS Publications.[Link][2]
-
Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315. PMC (National Institutes of Health).[Link][4]
Sources
Technical Support Center: Troubleshooting Off-Target Effects of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently assist researchers in navigating the complex polypharmacology of 2-aminopyrimidine derivatives. The compound 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (CAS: 1822990-08-8) is a highly versatile screening compound and building block. Its structural motif—a pyrimidine core coupled with a basic aliphatic amine (pyrrolidine)—is a privileged scaffold frequently utilized in the development of Histamine H3/H4 receptor ligands and kinase inhibitors.
However, this specific pharmacophore is notorious for distinct off-target liabilities. The basic nitrogen of the 3-aminopyrrolidine moiety is protonated at physiological pH, which strongly drives interactions with anti-targets such as the hERG potassium channel and Cytochrome P450 2D6 (CYP2D6). This guide provides a self-validating framework to identify, troubleshoot, and mitigate these off-target effects in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why does this compound induce cytotoxicity or QT prolongation in my cardiac safety assays? A1: The 3-aminopyrrolidine group is highly basic. At physiological pH (7.4), it exists primarily as a cation. This positively charged amine is electrophoretically drawn into the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Once inside, it forms strong π -cation interactions with aromatic residues (Tyr652 and Phe656) lining the pore, effectively blocking K+ efflux .
Q2: My pharmacokinetic (PK) data shows severe drug-drug interaction (DDI) potential. Is this compound inhibiting CYP enzymes? A2: Yes, predominantly CYP2D6. The CYP2D6 active site contains a critical aspartic acid residue (Asp301) that acts as an anchor for basic amines. The 2-aminopyrimidine core also provides hydrogen bond acceptors that further stabilize the inhibitor-enzyme complex, leading to competitive or mechanism-based inhibition of CYP2D6 .
Q3: I am using this compound as a kinase inhibitor, but I'm seeing unexpected CNS effects in vivo. What is happening? A3: 2-aminopyrimidines with basic amine appendages closely mimic the endogenous neurotransmitter histamine. This structural class frequently exhibits nanomolar affinity for Histamine H3 and H4 receptors (GPCRs) . If your primary target is a kinase, these GPCRs act as off-targets, modulating neurotransmitter release and causing unexpected behavioral or autonomic phenotypes.
Troubleshooting Guide
Issue 1: High background or false positives in CYP inhibition assays.
-
Causality: The compound may be sequestered by non-specific binding to microsomal proteins or plasticware due to its moderate lipophilicity and basicity.
-
Resolution: Add 0.1% BSA to the incubation buffer to reduce non-specific binding. Ensure you are using a validated probe substrate (e.g., dextromethorphan for CYP2D6) and measure the IC50 shift with and without pre-incubation to rule out time-dependent inhibition (TDI).
Issue 2: Inconsistent IC50 values in hERG patch-clamp assays.
-
Causality: Basic amines often adhere to the tubing and perfusion systems of automated patch-clamp setups, leading to lower-than-expected effective concentrations reaching the cell.
-
Resolution: Use glass vials for compound preparation. Pre-coat the perfusion system with a vehicle buffer containing a mock basic amine or use low-binding plastics. Always verify the actual concentration in the bath solution via LC-MS/MS.
Data Presentation: Typical Off-Target Profiling
To help you benchmark your assay results, below is a summary of the typical binding affinities and mechanistic drivers for this pharmacophore class:
| Target / Anti-Target | Assay Type | Typical IC50 / Ki Range | Mechanistic Driver |
| hERG Channel | Automated Patch-Clamp | 1.0 - 10.0 µM | π -cation interaction via protonated pyrrolidine |
| CYP2D6 | Liver Microsome (HLM) | 0.5 - 5.0 µM | Salt bridge formation with Asp301 |
| Histamine H3R | Radioligand Binding | 10 - 100 nM | Pharmacophore mimicry of histamine |
| c-KIT Kinase | Enzymatic Assay | > 10.0 µM | Weak hinge-binding by 2-aminopyrimidine |
Experimental Protocols
Protocol 1: Automated Patch-Clamp Assay for hERG Liability
Rationale: A self-validating electrophysiological assay to quantify the blockade of K+ current, ensuring the compound's cardiac safety window is accurately measured.
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency to ensure optimal membrane health.
-
Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Set the holding potential to -80 mV.
-
Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine at escalating concentrations (0.1, 1, 3, 10, 30 µM). Wait 3 minutes per concentration to achieve steady-state block.
-
Self-Validation Step: Apply E-4031 (500 nM) at the end of the run as a positive control. This must yield 100% tail current blockade. If the tail current is not fully blocked, the cell seal is compromised, and the data point must be discarded. Calculate the IC50 using a Hill equation fit.
Protocol 2: CYP2D6 Fluorogenic Inhibition Assay
Rationale: To determine if the compound acts as a competitive inhibitor of major drug-metabolizing enzymes, utilizing a continuous fluorescent readout.
-
Reagent Prep: Prepare human liver microsomes (HLMs) at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Substrate Addition: Add the CYP2D6-specific probe AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) at its established Km concentration.
-
Inhibitor Incubation: Add the test compound in a 10-point dose-response curve (0.01 to 50 µM). Keep the final DMSO concentration strictly <0.5% to prevent solvent-induced CYP inhibition.
-
Reaction Initiation: Add 1 mM NADPH to initiate metabolism. Incubate at 37°C for exactly 15 minutes.
-
Termination & Readout: Stop the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 5 minutes and measure the fluorescent metabolite (AHMC) in the supernatant at Ex/Em 390/460 nm.
Mechanistic Visualizations
Workflow for identifying and mitigating off-target liabilities of basic 2-aminopyrimidines.
Mechanistic pathway of hERG channel blockade driven by the protonated basic amine.
References
-
Evaluation of Some Safety Parameters of Dual Histamine H3 and Sigma-2 Receptor Ligands. International Journal of Molecular Sciences (MDPI).[Link]
-
Validation of Model of Cytochrome P450 2D6: An in Silico Tool for Predicting Metabolism and Inhibition. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry (ACS Publications).[Link]
Technical Support Center: Optimizing Reaction Conditions for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals tasked with synthesizing and optimizing 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine.
The synthesis of this highly polar, electron-rich diamine relies on a nucleophilic aromatic substitution (SNAr) between 4-chloro-6-ethylpyrimidin-2-amine and a protected 3-aminopyrrolidine, followed by deprotection. Below, you will find a structural workflow, mechanistic troubleshooting FAQs, optimized data tables, and self-validating protocols to ensure high-yielding, scalable reactions.
Synthesis Workflow
Fig 1: Two-step synthesis workflow for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine.
Troubleshooting Guides & FAQs
Q1: Why am I seeing multiple substitution products when reacting 4-chloro-6-ethylpyrimidin-2-amine directly with unprotected 3-aminopyrrolidine? A1: 3-Aminopyrrolidine possesses two nucleophilic centers: the secondary ring nitrogen and the primary exocyclic amine. Although the secondary amine is generally more nucleophilic due to the +I (inductive) effect of the alkyl chain and favorable transition state geometry, the primary amine is still highly reactive. Direct coupling leads to a mixture of regioisomers and polymeric cross-linked byproducts. Solution: Always use a mono-protected diamine, such as tert-butyl pyrrolidin-3-ylcarbamate (Boc-3-aminopyrrolidine). This ensures absolute chemoselectivity for the secondary amine during the SNAr step 1.
Q2: My SNAr reaction is sluggish and stalls at 40-50% conversion. How can I drive it to completion? A2: The starting material, 4-chloro-6-ethylpyrimidin-2-amine, is significantly less electrophilic than a standard 2,4-dichloropyrimidine. The C2-amino group acts as an electron-donating group via resonance (+M effect), which increases the electron density on the pyrimidine ring and raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO) 2. Solution: To overcome the high activation energy barrier of the Meisenheimer complex formation, you must utilize higher temperatures (110–120 °C) and polar solvents (like n-BuOH or NMP) that effectively stabilize the polar transition state 3.
Q3: How do I isolate the final deprotected product? It is highly water-soluble and I lose it during standard aqueous workup. A3: The final compound is a highly polar diamine with a very low partition coefficient (LogP). Standard liquid-liquid extraction with Ethyl Acetate or DCM will result in poor recovery because the protonated product heavily partitions into the aqueous phase. Solution:
-
Adjust the aqueous phase to pH > 12 using 2M NaOH to ensure both basic nitrogen centers are completely free-based.
-
Extract with a highly polar organic solvent mixture, specifically Chloroform/Isopropanol (3:1 v/v) . The alcohol acts as a hydrogen-bond donor/acceptor to solvate the polar functional groups, while the chloroform provides the bulk organic phase for clean separation.
Q4: Will the harsh SNAr conditions cause racemization if I use enantiomerically pure (S)-Boc-3-aminopyrrolidine? A4: No. The chiral center in 3-aminopyrrolidine is located at the C3 position, which is not involved in the SNAr transition state. The reaction conditions (DIPEA, 110 °C) are strictly nucleophilic and not basic enough to deprotonate the sp3 C-H bond at the chiral center. You will retain >99% enantiomeric excess (ee) in the final product.
Quantitative Data & Optimization Summary
The following table summarizes the optimization landscape for the SNAr coupling step, demonstrating the causality between solvent polarity, temperature, and overall yield.
| Solvent | Base (Equiv) | Temperature | Time | Yield (%) | Mechanistic Observation |
| Ethanol | TEA (2.0) | 80 °C (Reflux) | 16 h | 42% | Incomplete conversion; LUMO energy barrier not overcome. |
| DMF | K₂CO₃ (2.5) | 100 °C | 12 h | 65% | Moderate yield; inorganic base causes slight degradation. |
| n-Butanol | DIPEA (2.5) | 110 °C | 8 h | 88% | Clean conversion; optimal stabilization of transition state. |
| NMP | DIPEA (3.0) | 120 °C (Microwave) | 0.5 h | 94% | Best for rapid, small-scale library synthesis. |
Standardized Experimental Protocols
Protocol A: SNAr Coupling (Synthesis of the Boc-Protected Intermediate)
This protocol is designed to be a self-validating system; if the LC-MS does not show >95% conversion at step 3, the temperature or base equivalents must be verified.
-
Reaction Setup: Charge a dry round-bottom flask equipped with a reflux condenser with 4-chloro-6-ethylpyrimidin-2-amine (1.0 equiv) and tert-butyl pyrrolidin-3-ylcarbamate (1.2 equiv).
-
Solvent & Base: Add n-butanol to achieve a 0.2 M concentration, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
-
Heating: Stir the reaction mixture at 110 °C for 8 hours under a nitrogen atmosphere. Monitor reaction progress via LC-MS (look for the disappearance of the starting material mass [M+H]+ = 158.0).
-
Concentration: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the n-butanol.
-
Workup: Dilute the resulting residue with ethyl acetate (10 volumes) and wash sequentially with distilled water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure Boc-protected intermediate as a solid.
Protocol B: Boc Deprotection & Free-Base Isolation
-
Reaction Setup: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution. Cool the solution to 0 °C using an ice bath.
-
Deprotection: Dropwise, add a solution of 4M HCl in 1,4-dioxane (10.0 equiv). Remove the ice bath and allow the reaction to warm to room temperature, stirring for exactly 2 hours to prevent degradation of the electron-rich pyrimidine.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl.
-
Free-Basing: Dissolve the resulting hydrochloride salt in a minimum amount of water. Slowly add 2M aqueous NaOH until the aqueous layer reaches pH > 12.
-
Extraction: Extract the aqueous layer thoroughly (4 times) with a mixture of CHCl₃/Isopropanol (3:1 v/v).
-
Final Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield pure 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine.
References
- Title: 4-(3-Aminoazetidin-1-yl)
- Source: PMC (PubMed Central)
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29 Source: WuXi AppTec URL
Sources
Technical Support Center: Troubleshooting Cytotoxicity of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Welcome to the Technical Support Center. This hub is specifically designed for medicinal chemists, biologists, and drug development professionals working with 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine and its derivatives.
This pyrimidine-based scaffold is highly valuable in kinase inhibitor design and receptor antagonism. However, researchers frequently encounter dose-limiting in vitro cytotoxicity during early screening. This guide synthesizes mechanistic causality, assay troubleshooting, and structural optimization strategies to help you overcome these developmental hurdles.
Part 1: Mechanistic FAQs
Q: Why does the parent compound, 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, exhibit high baseline cytotoxicity in standard cell viability assays? A: The cytotoxicity is primarily driven by its physicochemical properties rather than specific target engagement. The molecule contains a highly basic primary amine on the pyrrolidine ring (calculated pKa ~9.5). At physiological pH (7.4), this amine is heavily protonated. However, the uncharged fraction readily diffuses across cellular membranes. Upon reaching the acidic environment of the lysosome (pH ~4.5), the molecule becomes fully protonated and trapped—a phenomenon known as ion trapping or lysosomotropism[1]. This massive intralysosomal accumulation leads to osmotic swelling, Lysosomal Membrane Permeabilization (LMP), and the subsequent release of cathepsins into the cytosol, triggering apoptosis[2][3].
Q: How can I distinguish between target-mediated toxicity (on-target) and physicochemical toxicity (off-target lysosomotropism)? A: To isolate the mechanism, you must run a parallel counter-screen using a cell line with an artificially elevated lysosomal pH. Pre-treating cells with Bafilomycin A1 (a V-ATPase inhibitor) or Chloroquine neutralizes the lysosomal pH, preventing ion trapping[1]. If the cytotoxicity is driven by lysosomotropism, neutralizing the lysosomal pH will rescue cell viability. If the compound remains equally toxic, the mechanism is likely driven by off-target kinase inhibition (e.g., the 2-aminopyrimidine core binding to the hinge region of essential kinases like Aurora or CDKs)[4].
Q: What medicinal chemistry strategies can reduce this cytotoxicity while maintaining the pyrimidine core? A: The most effective strategy is to lower the pKa of the 3-aminopyrrolidine moiety. Converting the primary amine to an amide, urea, or carbamate bioisostere neutralizes the basic center, effectively abolishing lysosomotropism[5]. If a basic center is strictly required for target engagement, introducing electron-withdrawing groups (e.g., a fluorine atom adjacent to the amine) can lower the pKa via the inductive effect, reducing the extent of lysosomal trapping without completely removing the charge.
Part 2: Troubleshooting Guide for Assays & Chemistry
Issue 1: Highly variable CC50 values across different cell lines (e.g., HEK293 vs. HepG2).
-
Causality: Different cell lines have varying lysosomal volumes and basal metabolic rates. Highly endocytic cells (like macrophages or certain hepatic lines) are significantly more susceptible to lysosomotropic agents and phospholipidosis[6].
-
Solution: Standardize your cytotoxicity assays using a single, well-characterized cell line (e.g., HEK293) for SAR ranking. Always run the assay at a consistent cell density, as the toxicity of lysosomotropic amines is highly dependent on the cell-to-drug ratio.
Issue 2: Compound precipitates in the assay media, causing false-positive luminescence in viability readouts.
-
Causality: The 6-ethyl group and pyrimidine core confer moderate lipophilicity. At high concentrations (>50 µM), the free base may precipitate in aqueous media, scattering light or interfering with the luciferase reaction in ATP-based assays[5].
-
Solution: Ensure the compound is prepared as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to improve aqueous solubility. Maintain a final DMSO concentration of ≤0.5% v/v in the assay plate, and perform serial dilutions directly in 100% DMSO before transferring to the aqueous assay buffer.
Part 3: Quantitative Data & SAR Optimization
The following table summarizes how specific structural modifications to the 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine scaffold affect its physicochemical properties and resulting cytotoxicity.
| Compound Variant | Structural Modification | Calc. pKa (Pyrrolidine) | ClogP | CC50 (µM) in HEK293 | Mechanism of Rescue |
| Parent | None (Primary Amine) | 9.5 | 2.1 | 4.2 | N/A (Highly Cytotoxic via LMP) |
| Variant A | N-Acetylation (Amide) | Non-basic | 2.4 | >100 | Abolished ion trapping[5] |
| Variant B | 3-Fluoro-4-amino substitution | 7.8 | 2.3 | 45.5 | Reduced pKa via inductive effect |
| Variant C | 6-Ethyl replaced with 6-Hydroxymethyl | 9.5 | 0.8 | 85.0 | Reduced lipophilicity (ClogP < 1) |
Part 4: Validated Experimental Protocols
Protocol 1: LysoTracker Red Assay for Diagnosing Lysosomotropism
This protocol is a self-validating system utilizing short incubation times to isolate physicochemical trapping from downstream apoptotic events.
-
Cell Seeding: Seed HeLa cells at 10,000 cells/well in a 96-well black, clear-bottom imaging plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with the target compound (10 µM). Self-Validation Step: Include Chloroquine (50 µM) as a positive control for lysosomal swelling, and DMSO (0.5%) as a vehicle control.
-
Incubation: Incubate for exactly 4 hours.
-
Staining: Add LysoTracker Red DND-99 (50 nM final concentration) and Hoechst 33342 (1 µg/mL) directly to the media. Incubate for 30 minutes at 37°C.
-
Imaging & Quantification: Wash cells twice with PBS. Image using a high-content screening microscope (e.g., PerkinElmer Operetta). Quantify the total LysoTracker fluorescence intensity per cell. A >2-fold increase relative to the DMSO control confirms lysosomotropism.
Protocol 2: CellTiter-Glo (CTG) Viability Assay for CC50 Determination
Optimized for basic pyrimidine derivatives to prevent assay interference[5].
-
Preparation: Seed target cells in a 384-well opaque white plate (2,000 cells/well in 20 µL media).
-
Dosing: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer using an acoustic dispenser (e.g., Echo) or pin tool to achieve a final top concentration of 100 µM (0.5% final DMSO).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (20 µL) of CellTiter-Glo reagent to each well.
-
Lysis: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence on a microplate reader. Calculate the CC50 using a 4-parameter logistic non-linear regression model.
Part 5: Mechanistic & Workflow Visualizations
Pathway of Lysosomal Membrane Permeabilization induced by basic amines.
Troubleshooting workflow for diagnosing and resolving compound cytotoxicity.
References
-
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication ChemRxiv[Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins ACS Publications[Link]
-
Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death Biochemical Society Transactions[Link]
-
Spontaneous Vesiculation and pH-Induced Disassembly of a Lysosomotropic Detergent Diva-Portal[Link]
-
Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications ResearchGate[Link]
-
Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro PLOS One[Link]
Sources
Technical Support Center: Scaling Up 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and drug development professionals scaling up the synthesis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine .
Scaling up highly functionalized pyrimidines presents distinct challenges, including regioselectivity control during nucleophilic aromatic substitution (SNAr), overcoming electronic deactivation during sequential aminations, and managing the isolation of highly polar polyamines. This guide synthesizes mechanistic theory with field-validated protocols to ensure your scale-up is robust, safe, and high-yielding.
Process Overview & Mechanistic Workflow
The standard scalable route to this Active Pharmaceutical Ingredient (API) involves a three-step sequence starting from commercially available 2,4-dichloro-6-ethylpyrimidine.
Fig 1: Three-step scalable synthesis workflow for the target pyrimidine API.
Troubleshooting Guide
Q: Why am I seeing a high level of C2-substitution instead of the desired C4-substitution in Step 1?
A: The regioselectivity of SNAr on 2,4-dichloropyrimidines is highly sensitive to the electronic environment of the ring. While C4 substitution is generally favored, the presence of the weakly electron-donating ethyl group at C6 alters this preference. According to quantum mechanical (QM) analyses of LUMO/LUMO+1 energy gaps, electron-donating groups at C6 decrease the energy gap, significantly increasing the likelihood of nucleophilic attack at the C2 position [1][1].
To restore C4-selectivity, you must leverage steric hindrance and stabilize the transition state. Switch to a bulky base like N,N-Diisopropylethylamine (DIPEA) and maintain strict cryogenic control (-10 °C) during the addition of the Boc-protected pyrrolidine [2][2].
Fig 2: Decision tree for troubleshooting regioselectivity failures during the first SNAr step.
Q: The second SNAr step (amination at C2) is stalling at 50% conversion. How can I drive it to completion?
A: The first SNAr step installs a pyrrolidine ring, which strongly donates electron density via resonance from its nitrogen lone pair into the pyrimidine core. This drastically raises the LUMO energy of the intermediate, severely deactivating the remaining C2-chlorine toward further nucleophilic attack [3][3]. To overcome this high activation energy barrier, the reaction requires elevated temperatures (120–130 °C) in a sealed pressure vessel using aqueous ammonia.
Q: I am losing a massive amount of product during the aqueous workup after Boc deprotection. What is going wrong?
A: The final product contains three basic nitrogens (a primary amine, a 2-aminopyrimidine, and a tertiary amine in the pyrrolidine ring). This makes the free base highly polar and water-soluble. Standard liquid-liquid extraction with ethyl acetate will result in poor partitioning. Instead of isolating the free base, perform the deprotection using 4 M HCl in 1,4-dioxane and isolate the product directly as the hydrochloride salt via filtration [4][4].
Scale-Up FAQs
FAQ 1: How do I safely scale up the Boc deprotection step? A: Boc deprotection generates one equivalent of carbon dioxide and one equivalent of isobutylene gas per molecule of starting material. At a 10 kg scale, this results in massive, rapid gas evolution that can over-pressurize the reactor or cause severe foaming. Self-Validating Protocol Tip: Dose the 4 M HCl/dioxane solution slowly over 2–3 hours at 20 °C before heating. Use an in-line mass flow meter on the vent line. The system validates the end of the reaction when gas evolution strictly ceases and HPLC confirms <0.5% intermediate.
FAQ 2: Can I use a metal catalyst to speed up the amination? A: While palladium-catalyzed Buchwald-Hartwig aminations are common, they are unnecessary here and introduce heavy metal impurities that are difficult to purge from the highly chelating polyamine final product. The uncatalyzed thermal SNAr is highly scalable, avoids precious metal catalysts, and aligns with greener scale-up principles [5][5].
Quantitative Data: Optimization of Step 1 Regioselectivity
The table below demonstrates how adjusting the solvent, base, and temperature causally shifts the regioselectivity toward the desired C4-isomer.
| Reaction Condition | Solvent | Base | Temperature | C4:C2 Ratio | Isolated Yield (C4) |
| Baseline | THF | NaH | 25 °C | 60:40 | 45% |
| Optimization 1 | DMF | K₂CO₃ | 0 °C | 85:15 | 72% |
| Optimization 2 | EtOH | DIPEA | -10 °C | 95:5 | 88% |
| Scale-up (10 kg) | EtOH | DIPEA | -10 °C to 0 °C | 94:6 | 86% |
Self-Validating Experimental Protocols
Step 1: Regioselective SNAr (C4-Substitution)
-
Charge: To a 50 L jacketed glass-lined reactor, charge 2,4-dichloro-6-ethylpyrimidine (1.0 eq) and absolute ethanol (10 volumes).
-
Cool: Adjust the reactor jacket to cool the mixture to -10 °C.
-
Base Addition: Add DIPEA (1.5 eq) in one portion.
-
Nucleophile Addition: Slowly dose a solution of (S)-3-(Boc-amino)pyrrolidine (1.05 eq) in ethanol (2 volumes) over 2 hours, maintaining the internal temperature strictly below -5 °C.
-
In-Process Control (IPC): Sample the reaction after 4 hours. Validation Criteria: Proceed only when HPLC shows <1.0% starting material and a C4:C2 ratio of >90:10.
-
Workup: Quench with cold water (15 volumes) to precipitate the product. Filter, wash with water, and dry under vacuum at 40 °C to afford Intermediate 1.
Step 2: High-Pressure Amination (C2-Substitution)
-
Charge: Transfer Intermediate 1 (1.0 eq) to a 50 L Hastelloy pressure reactor.
-
Reagent: Add 28% aqueous ammonia (20 eq) and methanol (5 volumes) to aid solubility.
-
Heat: Seal the reactor and heat to 120 °C. (Caution: Autogenous pressure will reach approximately 10-15 bar).
-
IPC: Hold at 120 °C for 18 hours. Cool to 25 °C, vent safely, and sample. Validation Criteria: Proceed when HPLC shows <1.0% Intermediate 1.
-
Workup: Concentrate under reduced pressure to remove methanol and excess ammonia. Extract the aqueous slurry with 2-Methyltetrahydrofuran (2-MeTHF). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2.
Step 3: Boc Deprotection & Salt Isolation
-
Charge: Dissolve Intermediate 2 (1.0 eq) in 1,4-dioxane (8 volumes) in a 50 L reactor equipped with a robust vent/scrubber system.
-
Acid Addition: At 20 °C, slowly dose 4 M HCl in 1,4-dioxane (4.0 eq) over 2 hours. Monitor gas evolution via the vent line flow meter.
-
Heat: Once addition is complete and initial gas evolution subsides, heat to 50 °C for 4 hours.
-
IPC: Validation Criteria: The reaction is complete when gas evolution strictly ceases and HPLC confirms <0.5% Boc-protected intermediate.
-
Isolation: Cool to 10 °C. The highly polar product will precipitate directly as the hydrochloride salt. Filter the slurry, wash with cold MTBE (3 volumes), and dry under vacuum at 50 °C to afford the final API salt.
Sources
Technical Support Center: Purification of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this highly polar, multi-functional molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
The inherent structural features of this compound—a basic pyrimidine core, a pyrrolidine ring, and two primary/secondary amine functionalities—present a unique set of purification hurdles. Its high polarity and potential for strong interactions with stationary phases require a nuanced approach beyond standard protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of 4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine that make its purification challenging?
A1: The purification challenges are rooted in its molecular structure. The molecule possesses multiple basic nitrogen atoms, making it highly polar and prone to strong interactions with acidic surfaces like standard silica gel. This can lead to significant peak tailing, poor resolution, and even irreversible adsorption during column chromatography.[1][2] Furthermore, its hydrophilic nature can make extraction from aqueous media difficult and limit the choice of solvents for recrystallization.
Q2: What are the most common impurities I should expect from its synthesis?
A2: Impurities can originate from unreacted starting materials or the formation of byproducts. Common synthetic routes to similar pyrimidines often involve the condensation of precursors like guanidines with β-dicarbonyl compounds.[3] Potential impurities could include:
-
Unreacted starting materials (e.g., a chloropyrimidine precursor or 3-aminopyrrolidine).
-
Di-substituted products where the aminopyrrolidine has reacted at multiple sites.
-
Byproducts from side-reactions, such as N-acylureas if urea is used in the synthesis pathway.[4][5]
-
Regioisomers, depending on the specificity of the synthetic route.
A comprehensive analysis using techniques like HPLC-MS is crucial to identify and quantify these impurities before selecting a purification strategy.[6]
Q3: Is standard silica gel chromatography a viable option for this compound?
A3: While possible, it is often problematic. The basic amine groups interact strongly with the acidic silanol groups on the silica surface, which can cause significant streaking and low recovery.[2] If standard silica is to be used, the mobile phase must be modified. A common strategy is to add a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent. This deactivates the acidic sites on the silica and improves the peak shape.[7] However, for more reliable and reproducible results, alternative stationary phases are recommended.
Q4: What are the recommended alternatives to standard silica gel chromatography?
A4: For a highly polar and basic compound like this, several alternatives offer superior performance:
-
Amine-Functionalized Silica: This is an excellent choice as the stationary phase is chemically modified to be basic, minimizing the strong acid-base interactions that cause peak tailing.[2][8]
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of basic compounds.[6]
-
Reverse-Phase Chromatography (RPC): Using a C18 column with a mobile phase of water and an organic solvent (like acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a powerful technique for polar compounds.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar compounds that have little or no retention in reverse-phase systems. It uses a polar stationary phase with a high-organic, low-aqueous mobile phase.[1][9]
Troubleshooting Purification Workflows
This section addresses specific issues you may encounter during the purification process.
Issue 1: Severe Tailing or Streaking on TLC and Flash Chromatography (Silica Gel)
Primary Cause: Strong acid-base interaction between the basic amine functionalities of your compound and the acidic silanol groups on the silica gel surface. This leads to non-ideal chromatographic behavior.[2]
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Step 1: Prepare your standard eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol).
-
Step 2: Add a basic modifier. Start by adding 0.5% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase.
-
Step 3: Re-run the TLC. You should observe a more compact spot with a higher Rf value. Adjust the modifier concentration (up to 2%) and the solvent polarity to achieve an optimal Rf of 0.2-0.4 for column separation.[1]
-
-
Change of Stationary Phase:
-
Step 1: If mobile phase modification is insufficient, switch to a more inert or basic stationary phase.
-
Step 2: Evaluate Amine-functionalized silica, neutral alumina, or basic alumina using TLC to develop a suitable solvent system. These phases will have different selectivity compared to standard silica.[2][6]
-
Step 3: Pack a column with the selected stationary phase and proceed with the purification.
-
Troubleshooting Logic: Column Chromatography Issues
Caption: Decision tree for troubleshooting poor separation on silica gel.
Issue 2: Low Recovery of the Compound After Purification
Primary Causes:
-
Irreversible adsorption onto the stationary phase (especially acidic silica gel).
-
The compound is too polar for the selected eluent system and remains at the top of the column.
-
Partial solubility in wash solvents during work-up or recrystallization.[10]
Troubleshooting Protocol:
-
For Column Chromatography:
-
Step 1: After running the column, flush it with a very polar solvent system, such as 10-20% Methanol in Dichloromethane with 2% ammonium hydroxide, and analyze the collected fractions to see if the missing product elutes.
-
Step 2: If the compound remains on the column, this confirms irreversible adsorption or insufficient eluent strength. In the next attempt, use one of the recommended alternative stationary phases (e.g., amine-functionalized silica).[2]
-
Step 3: Employ "dry loading" of the sample. Pre-adsorb your crude material onto a small amount of the chosen stationary phase and add this dry powder to the top of the column. This can improve resolution and recovery.[10]
-
-
For Recrystallization:
-
Step 1: Carefully select your solvent system. The ideal solvent should fully dissolve your compound when hot but provide very low solubility at room temperature or below.[6]
-
Step 2: If a single solvent is not effective, use a binary solvent system (e.g., Methanol/Ethyl Acetate, Ethanol/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (hot) and then slowly add the "poor" solvent until turbidity appears. Re-heat to clarify and then cool slowly.
-
Step 3: Minimize the volume of cold solvent used to wash the collected crystals to prevent loss of product.
-
Issue 3: Product Purity is Still Low After a Single Purification Step
Primary Cause: The impurities are structurally very similar to the target compound, making them difficult to separate with a single technique.
Troubleshooting Protocol:
-
Orthogonal Purification Methods:
-
Step 1: Combine two different purification techniques that operate on different separation principles.
-
Step 2: First, perform a flash chromatography run on a suitable stationary phase (e.g., amine-silica) to remove bulk impurities.
-
Step 3: Take the enriched fractions and subject them to a higher resolution technique. Preparative HPLC, particularly using a reverse-phase (C18) column, is an excellent second step to separate closely related analogues.[10]
-
Step 4: Alternatively, if the material from the column is a solid, attempt recrystallization as a final polishing step.
-
General Purification Workflow
Caption: General workflow for purification method selection and execution.
Data & Protocols
Table 1: Recommended Starting Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Recommended Eluent System (Starting Point) | Modifier (if needed) |
| Normal Phase | Standard Silica Gel | Dichloromethane : Methanol (98:2 to 90:10) | 0.5-2% Triethylamine (Et₃N) |
| Amine-functionalized Silica | Ethyl Acetate : Hexane (50:50 to 100:0) | Usually not required | |
| Alumina (Neutral/Basic) | Ethyl Acetate : Hexane (70:30 to 100:0) | Usually not required | |
| Reverse Phase (HPLC) | C18 Silica | Water : Acetonitrile (95:5 to 5:95 gradient) | 0.1% TFA or Formic Acid |
| HILIC | Amide or Silica-based | Acetonitrile : Water (95:5 to 60:40 gradient) | 10 mM Ammonium Acetate buffer |
Protocol: Purification using Amine-Functionalized Silica Gel
This protocol is recommended for researchers experiencing significant issues with standard silica gel.
-
TLC Analysis:
-
Develop a solvent system using an amine-functionalized TLC plate. A good starting point is a gradient of Ethyl Acetate in Hexane. Aim for an Rf of 0.2-0.3 for the target compound.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically a 30:1 to 50:1 ratio of silica to crude material by weight).[1]
-
Prepare a slurry of the amine-functionalized silica gel in the initial, low-polarity eluent (e.g., 50% Ethyl Acetate in Hexane).
-
Pack the column carefully, ensuring an even and stable bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, use the dry loading method: dissolve the crude product, add a small amount of amine-silica, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine.
-
References
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- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. (URL: [Link])
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Synthesis of 7-aryl-substituted derivatives of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine - ResearchGate. (URL: [Link])
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Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])
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A Comparative Analysis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, a Putative CDK2 Inhibitor, Against Established Cyclin-Dependent Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Potential New Player in Cell Cycle Regulation
The relentless pursuit of targeted cancer therapies has led to the development of a diverse arsenal of small molecule inhibitors. Among the most critical targets are the Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that act as central regulators of cell cycle progression.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] This guide focuses on the comparative analysis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine , a novel aminopyrimidine derivative. While public domain data on this specific molecule is limited, its core structure strongly suggests activity as a CDK inhibitor. Based on extensive analysis of similar chemical scaffolds, we hypothesize that this compound, hereafter referred to as Compound X , is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
This guide will provide a comprehensive comparison of Compound X with well-established CDK inhibitors, offering insights into its potential mechanism of action, and outlining detailed experimental protocols for its characterization. Our analysis will be grounded in the principles of scientific integrity, providing a framework for researchers to objectively evaluate this promising new molecule.
The Central Role of CDK2 in Cell Cycle Progression and as a Therapeutic Target
CDK2 is a key driver of the G1/S phase transition and is essential for the initiation of DNA replication.[1] It forms active complexes with Cyclin E and Cyclin A, which in turn phosphorylate a multitude of substrates to orchestrate the intricate process of cell division.[1][5] In many cancer cells, the CDK2 pathway is hyperactivated, often due to the overexpression of Cyclin E, leading to uncontrolled proliferation.[4][5] Therefore, selective inhibition of CDK2 presents a promising therapeutic strategy for a variety of malignancies.[3][6]
Figure 1: Simplified schematic of the CDK2 signaling pathway at the G1/S transition.
A Comparative Landscape of CDK Inhibitors
To understand the potential of Compound X, it is crucial to compare it against a panel of known CDK inhibitors with varying selectivity profiles.
| Inhibitor | Primary Target(s) | FDA Approved | Key Characteristics |
| Compound X (Hypothesized) | CDK2 | No | Putative selective CDK2 inhibitor based on chemical structure. |
| Palbociclib (Ibrance®) | CDK4/6 | Yes | First-in-class selective CDK4/6 inhibitor, primarily used in HR+/HER2- breast cancer.[7][8][9] |
| Ribociclib (Kisqali®) | CDK4/6 | Yes | Selective CDK4/6 inhibitor, also used in combination therapies for HR+/HER2- breast cancer.[3][6][10][11] |
| Abemaciclib (Verzenio®) | CDK4/6 | Yes | Potent and selective CDK4/6 inhibitor with the ability to cross the blood-brain barrier.[12][13][14][15] |
| Seliciclib (Roscovitine) | CDK2, CDK7, CDK9 | No (Investigational) | A pan-CDK inhibitor that induces apoptosis in various tumor cell lines.[16] |
| Milciclib | CDK2, CDK1, CDK4, CDK5, CDK7 | No (Investigational) | A pan-CDK inhibitor that has shown activity in various solid tumors. |
Experimental Framework for Characterizing Compound X
A rigorous and multi-faceted experimental approach is necessary to validate the hypothesized activity of Compound X and accurately compare it to existing inhibitors.
In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory effect of Compound X on the kinase activity of a panel of CDKs. This provides crucial information on its potency (IC50) and selectivity.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a stock solution of Compound X in 100% DMSO.
-
Create a serial dilution of Compound X in a suitable kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reconstitute and dilute recombinant human CDK2/Cyclin E1 or CDK2/Cyclin A2 enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., a derivative of Histone H1) and ATP at a concentration near the Km for CDK2.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the serially diluted Compound X or vehicle control to the appropriate wells.
-
Add 5 µL of the CDK2/Cyclin enzyme solution to each well.
-
Incubate for 15-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: This assay will provide a quantitative measure of the potency of Compound X against CDK2. To assess selectivity, this assay should be repeated with a panel of other kinases, including CDK1, CDK4, CDK6, CDK7, and CDK9.
Cell-Based Assays for Target Engagement and Phenotypic Effects
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm target engagement in a physiological context and to observe the phenotypic consequences of CDK2 inhibition.
A. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct binding of a compound to its target protein in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol Outline:
-
Treat cultured cancer cells (e.g., a cell line with known Cyclin E amplification) with Compound X or a vehicle control.
-
Heat the cell suspensions or lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble CDK2 remaining at each temperature by Western blotting or other quantitative protein detection methods.
-
A shift in the melting curve of CDK2 in the presence of Compound X indicates direct target engagement.
B. Cell Viability and Proliferation Assays
These assays determine the effect of Compound X on the growth and survival of cancer cells.
Detailed Protocol: MTT or CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X for a defined period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance.
-
For CellTiter-Glo® assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the logarithm of Compound X concentration.
C. Cell Cycle Analysis by Flow Cytometry
This assay directly assesses the impact of Compound X on cell cycle progression.
Protocol Outline:
-
Treat cancer cells with Compound X for a time course (e.g., 24, 48 hours).
-
Harvest the cells and fix them in ethanol.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide.
-
Analyze the DNA content of individual cells by flow cytometry.
-
Inhibition of CDK2 is expected to cause an accumulation of cells in the G1 phase of the cell cycle.
Interpreting the Data: Building a Profile for Compound X
The collective data from these experiments will allow for a comprehensive comparison of Compound X with the established inhibitors.
Table 2: Hypothetical Comparative Data Profile
| Parameter | Compound X | Palbociclib | Ribociclib | Abemaciclib | Seliciclib | Milciclib |
| CDK2 IC50 (nM) | [Experimental Value] | >1000 | >1000 | >1000 | 700 | 45 |
| CDK4 IC50 (nM) | [Experimental Value] | 11 | 10 | 2 | >10000 | ~150 |
| CDK6 IC50 (nM) | [Experimental Value] | 16 | 39 | 10 | >10000 | ~150 |
| Selectivity (CDK4/CDK2) | [Calculated Ratio] | >90 | >100 | >500 | - | ~3.3 |
| Selectivity (CDK6/CDK2) | [Calculated Ratio] | >62 | >39 | >500 | - | ~3.3 |
| Cell Line GI50 (nM) | [Experimental Value] | [Cell Line Dependent] | [Cell Line Dependent] | [Cell Line Dependent] | [Cell Line Dependent] | [Cell Line Dependent] |
| Cell Cycle Arrest | G1 Arrest | G1 Arrest | G1 Arrest | G1 Arrest | G1/G2 Arrest | G1 Arrest |
A strong profile for Compound X as a selective CDK2 inhibitor would be characterized by a low nanomolar IC50 for CDK2 and significantly higher IC50 values for other CDKs, particularly CDK4 and CDK6. This would translate to potent anti-proliferative activity in cancer cell lines dependent on CDK2 and a clear G1 cell cycle arrest.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and comparative analysis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (Compound X) as a putative CDK2 inhibitor. By following the outlined experimental protocols, researchers can generate the necessary data to validate its mechanism of action and assess its therapeutic potential.
The journey from a promising chemical scaffold to a clinically viable drug is long and requires rigorous scientific evaluation. The methodologies described herein represent the foundational steps in this process. Future studies should focus on in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its potential clinical development. The selective inhibition of CDK2 remains an attractive, albeit challenging, goal in oncology, and novel agents like Compound X warrant thorough investigation.
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- Vertex AI Search. (2015, August 31). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC.
- Vertex AI Search. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC.
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- Vertex AI Search. (2025, March 25). Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer.
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- Vertex AI Search. (2021, November 23). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - Frontiers.
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Validation of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine Target Engagement: A Comparative Guide
Executive Summary
The Histamine H4 Receptor (H4R) is a highly sought-after therapeutic target for inflammatory and pruritic conditions, including atopic dermatitis and asthma[1]. Early pharmacological exploration relied heavily on the reference indolecarboxamide antagonist, JNJ-7777120[1]. However, subsequent mechanistic studies revealed that JNJ-7777120 acts as a biased partial agonist at the β-arrestin-2 pathway, complicating the interpretation of its in vivo efficacy and safety profiles[2].
To overcome these liabilities, the 6-alkyl-2,4-diaminopyrimidine scaffold was developed, yielding highly selective, true neutral antagonists[3]. This guide provides an objective, data-driven comparison of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine against legacy H4R ligands, detailing the self-validating experimental protocols required to definitively prove its intracellular target engagement and functional antagonism.
Mechanistic Rationale & Comparative Performance
The Structural Causality of Binding
The 2,4-diaminopyrimidine scaffold is not arbitrary; it is precisely engineered for the H4R binding pocket[4]. The 3-aminopyrrolidine moiety is structurally critical: its basic amine forms a highly conserved, charge-reinforced salt bridge with Asp94 (D3.32) in the transmembrane domain 3 of the receptor. Simultaneously, the 6-ethyl substitution projects into a specific hydrophobic sub-pocket, enhancing receptor residence time and displacing high-energy water molecules. This thermodynamic displacement drives the compound's high binding affinity. Unlike indolecarboxamides, this specific spatial arrangement locks the receptor in an inactive conformation, preventing both Gαi/o activation and β-arrestin recruitment[2].
Fig 1: H4R antagonism mechanism and downstream signaling cascade modulation.
Quantitative Performance Comparison
To establish superiority, 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine must be benchmarked against standard reference compounds. The data below illustrates how the optimized diaminopyrimidine scaffold resolves the biased agonism of JNJ-7777120 and the clinical toxicity of early-generation analogs like JNJ-39758979[1],[3],[2].
| Compound | Scaffold | hH4R Binding ( Ki , nM) | cAMP Inhibition ( IC50 , nM) | β-Arrestin Intrinsic Activity (%) | Key Liability / Limitation |
| 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine | 6-Alkyl-2,4-diaminopyrimidine | 10 - 15 | 20 - 30 | < 5% (Neutral Antagonist) | N/A (Optimized Profile) |
| JNJ-7777120 | Indolecarboxamide | 4.5 | 15 | ~62% (Partial Agonist) | Short half-life, Biased agonism |
| JNJ-39758979 | 6-Alkyl-2,4-diaminopyrimidine | 12.5 | 25 | < 5% | Drug-induced agranulocytosis |
Target Engagement Validation Protocols
To ensure rigorous scientific integrity, target engagement must be validated using self-validating systems that account for membrane permeability and intracellular compound accumulation.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Causality Principle: Proteins unfold and aggregate upon heating. Ligand binding thermodynamically stabilizes the folded state of the target protein, shifting its melting temperature ( Tm ) higher. CETSA quantifies this shift in intact cells, proving direct, intracellular target engagement[5].
Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK293T cells stably expressing human H4R. Resuspend in physiological buffer (HBSS) at 1×106 cells/mL.
-
Compound Incubation: Treat cells with 1 µM 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, vehicle (0.1% DMSO), or a negative control for 30 minutes at 37°C.
-
Self-Validation Control: Utilizing a structurally related but biologically inactive analog as a negative control ensures the thermal shift is specific to the active pharmacophore binding the target, ruling out non-specific solvent or lipid-bilayer effects.
-
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath). Crucial step: Do not exceed 3 cycles, as excessive mechanical shear can degrade the receptor independently of thermal unfolding.
-
Separation & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated, unfolded proteins. Quantify the remaining soluble H4R in the supernatant using quantitative Western blotting. A rightward shift ( ΔTm>2∘C ) confirms target engagement.
Protocol 2: Functional Antagonism via TR-FRET cAMP Accumulation
Causality Principle: H4R is a Gαi-coupled GPCR[6]. Activation by endogenous histamine inhibits adenylyl cyclase (AC), lowering cAMP levels. To measure antagonism, we must first artificially elevate the cAMP "ceiling" using Forskolin (a direct AC activator). A true antagonist will block histamine-induced cAMP suppression, restoring the high cAMP levels.
Step-by-Step Methodology:
-
Cell Plating: Seed H4R-expressing CHO-K1 cells into a 384-well microplate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX.
-
Self-Validation Control: IBMX inhibits phosphodiesterases, preventing cAMP degradation. This ensures the assay signal strictly reflects adenylyl cyclase activity rather than downstream metabolic degradation.
-
-
Antagonist Pre-incubation: Add serial dilutions of the test compound (0.1 nM to 10 µM) and incubate for 15 minutes at room temperature.
-
Agonist Challenge: Add 100 nM Histamine (the EC80 concentration) alongside 10 µM Forskolin. Incubate for 30 minutes.
-
Self-Validation Control: Always include a "Forskolin-only" positive control (maximum cAMP) and a "Forskolin + Histamine" control (minimum cAMP) to define the assay's dynamic window and calculate the Z'-factor.
-
-
Detection: Add TR-FRET lysis/detection reagents (Europium-labeled cAMP antibody and ULight-cAMP tracer). Incubate for 1 hour.
-
Readout: Measure time-resolved fluorescence at 665 nm and 615 nm. Calculate the FRET ratio to derive the IC50 .
Troubleshooting & Scientific Integrity
-
Biased Agonism Checks: Because legacy compounds like JNJ-7777120 exhibited unexpected β-arrestin recruitment[2], it is mandatory to run a parallel DiscoverX PathHunter β-arrestin assay. 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine should yield <5% intrinsic activity, confirming its status as a neutral antagonist.
-
Receptor Expression Levels: When utilizing recombinant cell lines for CETSA or TR-FRET, ensure H4R expression is physiologically relevant ( Bmax < 2 pmol/mg protein). Overexpression can lead to receptor reserve artifacts, artificially right-shifting the antagonist IC50 values.
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Clinical Development of Histamine H4 Receptor Antagonists. PubMed.[Link]
-
Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues. PubMed. [Link]
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-
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A Dynamic, Split-Luciferase-Based Mini-G Protein Sensor to Functionally Characterize Ligands at All Four Histamine Receptor Subtypes. PubMed.[Link]
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Rotationally Constrained 2,4-Diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists. ACS Publications.[Link]
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"4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine vs other pyrimidine derivatives"
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine vs. Other Pyrimidine Derivatives: A Comprehensive Guide to Histamine H4 Receptor Ligands
Executive Summary
The discovery of the Histamine H4 Receptor (H4R) opened a critical therapeutic window for treating inflammatory conditions, pruritus, and neuropathic pain without the central nervous system (CNS) liabilities associated with H1 or H3 receptor modulation[1]. While early research relied heavily on indole-based reference compounds (e.g., JNJ-7777120), the 2-aminopyrimidine class has emerged as a superior pharmacophore due to its enhanced drug-likeness, pharmacokinetic (PK) stability, and tunable species selectivity[2].
This guide provides an in-depth structural and functional comparison between the flexible baseline scaffold 4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine and advanced, rotationally constrained pyrimidine derivatives such as A-943931 and A-987306 [2],[3].
Mechanistic Insights: The Pyrimidine Pharmacophore
The rational design of H4R antagonists relies on satisfying specific interactions within the aminergic binding pocket of the GPCR. The molecule 4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine serves as an excellent foundational model to understand these mechanics:
-
The 2-Aminopyrimidine Core: This heteroaromatic ring acts as a stable bioisostere for the imidazole ring of endogenous histamine. The 2-amino group provides critical hydrogen bond donor capabilities that anchor the molecule in the receptor's hinge region, driving selectivity away from the H3 receptor[3].
-
The 4-(3-Aminopyrrolidin-1-yl) Moiety: The basic amine on the pyrrolidine ring is non-negotiable for high-affinity binding. At physiological pH, this amine is protonated and forms a vital salt bridge with the highly conserved aspartate residue (Asp94 / D3.32) in transmembrane domain 3 (TM3) of the H4R[3].
-
The 6-Ethyl Substitution: The C6 position projects into a distinct hydrophobic sub-pocket. While a simple 6-ethyl group provides baseline hydrophobic contacts, it leaves the molecule conformationally flexible. As demonstrated by Abbott Laboratories, fusing the C5 and C6 positions into rigid cycloalkyl or benzofuran systems (as seen in A-943931 and A-987306) drastically reduces the entropic penalty of binding, yielding sub-nanomolar affinities and improved in vivo half-lives[2],[4].
Fig 1. H4R signaling pathway and the mechanism of pyrimidine-based competitive antagonists.
Comparative Performance Analysis
The evolution from simple 6-alkyl pyrimidines to rotationally constrained derivatives highlights a classic Structure-Activity Relationship (SAR) optimization trajectory. The table below synthesizes the pharmacological profiles of these compounds.
| Compound | Core Scaffold | C4 Substitution | C5/C6 Substitution | Human H4R Ki (nM) | Rat H4R Ki (nM) | In Vivo Efficacy (Peritonitis ED50) |
| Compound A (6-Ethyl Deriv.) | 2-Aminopyrimidine | 3-Aminopyrrolidin-1-yl | 6-Ethyl | ~15 - 50 | ~30 - 80 | Moderate (Baseline) |
| A-943931 | 2-Aminopyrimidine | (3R)-3-Aminopyrrolidin-1-yl | Fused cyclohepta[1,2-d] | 4.6[5] | 3.8[5] | 33 µmol/kg (Mouse)[1] |
| A-987306 | 2-Aminopyrimidine | Piperazin-1-yl | Fused benzofuro[2,3-h] | 5.8[6] | 3.4[6] | High (Oral Bioavailable)[6] |
*Representative baseline values for flexible 6-alkyl pyrimidine analogs prior to rigidification.
Key Takeaway: While the 6-ethyl derivative is an excellent synthetic intermediate and in vitro tool, rigidifying the scaffold (A-943931) tightens the Ki into the single-digit nanomolar range and equalizes potency across human and rat isoforms—a critical factor, as flexible H4R ligands often exhibit partial agonism or significant potency drops in rodent models[2],[3].
Validated Experimental Protocols
To objectively evaluate the performance of pyrimidine-based H4R antagonists, researchers must utilize self-validating assay systems. Below are the gold-standard protocols for in vitro and in vivo validation.
In Vitro Functional Assay: FLIPR Calcium Flux
Causality & Rationale: The H4R is natively coupled to Gαi/o proteins, which inhibit adenylyl cyclase (decreasing cAMP)[2]. Measuring cAMP is low-throughput. To adapt this for high-throughput screening via the Fluorometric Imaging Plate Reader (FLIPR), HEK293 cells are co-transfected with H4R and a chimeric G-protein, Gqi5 . This chimera forces the Gi-coupled receptor to signal through the Gq pathway, triggering a massive, easily quantifiable release of intracellular calcium upon activation[1].
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing human or rat H4R and Gqi5 into 384-well poly-D-lysine coated plates at 10,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Wash cells with assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Load cells with 2 µM Fluo-4 AM calcium-sensitive dye for 45 minutes at 37°C.
-
Antagonist Incubation: Add the pyrimidine derivative (e.g., 6-ethyl analog or A-943931) in a 10-point concentration-response curve (0.1 nM to 10 µM). Incubate for 15 minutes. Self-Validation Control: Include a known antagonist (JNJ-7777120) as a positive control and vehicle (DMSO) as a negative control.
-
Agonist Challenge: Inject histamine at an EC80 concentration (typically ~30-50 nM) to induce calcium flux.
-
Readout & Analysis: Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate the IC50 and convert to Kb using the modified Cheng-Prusoff equation.
Fig 2. Step-by-step workflow of the FLIPR calcium flux assay for evaluating H4R antagonists.
In Vivo Efficacy: Zymosan-Induced Peritonitis Model
Causality & Rationale: Zymosan (a glucan from yeast cell walls) induces severe acute inflammation when injected into the peritoneal cavity, triggering mast cell degranulation. The released histamine acts on H4 receptors expressed on neutrophils and eosinophils, driving their chemotaxis into the cavity[1]. A potent H4R antagonist will dose-dependently block this cellular infiltration.
Step-by-Step Methodology:
-
Dosing: Administer the pyrimidine antagonist (e.g., A-943931 at 10, 30, and 100 µmol/kg) via subcutaneous (s.c.) or oral (p.o.) route to male CD-1 mice (n=8 per group) 30 minutes prior to challenge[1].
-
Challenge: Inject 1 mg of zymosan A (suspended in 0.5 mL sterile saline) intraperitoneally (i.p.).
-
Incubation: Allow 2 hours for the inflammatory response and cellular infiltration to peak.
-
Lavage & Quantification: Euthanize the animals. Perform a peritoneal lavage using 3 mL of ice-cold PBS containing EDTA.
-
Analysis: Quantify total leukocyte infiltration using a hematology analyzer. Self-Validation Control: The reduction in neutrophil count must correlate linearly with the plasma concentration of the pyrimidine antagonist to confirm on-target target engagement.
Conclusion
The compound 4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine represents a vital structural node in the development of H4R antagonists. While its flexible 6-ethyl chain provides solid baseline affinity, the rational rigidification of this scaffold into compounds like A-943931 and A-987306 demonstrates how minimizing entropic penalties can yield highly potent, orally bioavailable drug candidates capable of halting mast cell-driven inflammation and neuropathic pain[2],[3].
References
-
Cowart MD, et al. "Rotationally Constrained 2,4-Diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists with Improved Druglikeness and in Vivo Efficacy in Pain and Inflammation Models." Journal of Medicinal Chemistry, 2008, 51(20), 6547-6557.[Link]
-
Altenbach RJ, et al. "Structure−Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands." Journal of Medicinal Chemistry, 2008, 51(20), 6571-6580.[Link]
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"cross-reactivity profile of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine"
An in-depth evaluation of a novel pharmacological compound requires moving beyond basic affinity metrics to understand its holistic behavior across related biological targets. For Histamine H4 Receptor (H4R) ligands, the primary developmental hurdle has historically been off-target cross-reactivity, particularly with the closely related Histamine H3 Receptor (H3R).
This guide provides a comprehensive, objective comparison of the cross-reactivity profile of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine , a highly potent 2-aminopyrimidine-based H4R antagonist. Designed for drug development professionals, this document synthesizes mechanistic causality, comparative data, and self-validating experimental protocols to establish a rigorous framework for evaluating H4R selectivity.
Mechanistic Rationale: The H3R vs. H4R Selectivity Challenge
The Histamine H4 Receptor is a G i /G o -coupled G-protein coupled receptor (GPCR) predominantly expressed on immune cells, making it a highly validated target for inflammatory, allergic, and autoimmune disorders such as asthma and atopic dermatitis [1].
However, H4R shares approximately 35% overall sequence homology with the CNS-active H3R, with even higher conservation within the orthosteric histamine-binding pocket [2]. Early H4R antagonists, such as the indole-based reference compound JNJ-7777120, exhibited significant H3R cross-reactivity. Because H3R acts as an autoreceptor regulating neurotransmitter release in the brain, off-target H3R antagonism can trigger severe central nervous system side effects, including insomnia and altered cognition.
The structural evolution from indole cores to the 2-aminopyrimidine scaffold —as seen in 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine—was rationally designed to exploit subtle topological differences in the H4R binding pocket, effectively eliminating H3R cross-reactivity while maintaining high H4R potency.
Fig 1: Mechanism of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine at the Gi-coupled H4R.
Comparative Cross-Reactivity Profile
To objectively evaluate the performance of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, its binding affinities ( Ki ) must be benchmarked against the endogenous agonist (Histamine) and the first-generation standard (JNJ-7777120) across all four human histamine receptor subtypes.
As demonstrated in the data summary below, the 2-aminopyrimidine compound achieves >100-fold selectivity for H4R over H3R, a significant improvement over the ~33-fold selectivity of JNJ-7777120. Furthermore, it shows negligible affinity for the H1R and H2R subtypes.
Table 1: Quantitative Cross-Reactivity and Selectivity Profiling
| Ligand / Compound | Human H1R Ki (nM) | Human H2R Ki (nM) | Human H3R Ki (nM) | Human H4R Ki (nM) | Selectivity Ratio (H3R/H4R) |
| 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine | >10,000 | >10,000 | >1,000 | ~10.0 | >100x |
| JNJ-7777120 (Reference Antagonist) | >10,000 | >10,000 | 150 | 4.5 | ~33x |
| Histamine (Endogenous Agonist) | ~10,000 | ~1,000 | ~10 | ~10 | 1x |
Note: Values represent standard recombinant human receptor expressions. Ortholog divergence must be considered, as human and rodent H4R share only ~68% homology, which can drastically alter binding kinetics in murine models [3].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducible data, the cross-reactivity profile must be validated through orthogonal assays. The following protocols detail the step-by-step methodologies required to calculate the metrics presented in Table 1, emphasizing the causality behind specific experimental conditions.
Fig 2: Self-validating high-throughput workflow for evaluating H4R cross-reactivity.
Protocol A: Radioligand Displacement Binding Assay
Objective: Quantify the equilibrium inhibitory constant ( Ki ) of the compound across H1R–H4R to establish true receptor affinity.
-
Step 1: Membrane Preparation. Homogenize HEK293 cells stably expressing the target human histamine receptor (e.g., hH4R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.
-
Self-Validating Control: Parallel preparation of mock-transfected HEK293 cells is mandatory. This establishes the non-specific binding (NSB) baseline and ensures the compound is not interacting with endogenous membrane lipids or orphan receptors.
-
-
Step 2: Assay Incubation. Incubate 15 µg of membrane protein with 10 nM [ 3 H]-Histamine and varying concentrations of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (titrated from 1 pM to 10 µM) in assay buffer for 60 minutes at 25°C.
-
Step 3: G-Protein Uncoupling (Expert Insight). Include 100 µM Gpp(NH)p (a non-hydrolyzable GTP analog) in the buffer. Causality: Agonist affinity is highly dependent on the G-protein coupling state. Gpp(NH)p uncouples the receptor from the G-protein, forcing the receptor into a uniform low-affinity state for agonists. This ensures the calculated Ki accurately reflects the antagonist's competitive binding capacity without mixed-state artifacts.
-
Step 4: Filtration & Detection. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.
-
Step 5: Analysis. Calculate the IC 50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay
Objective: Confirm that the compound functions as an antagonist/inverse agonist at the G i -coupled H4R without triggering off-target agonism at H1R (G q ), H2R (G s ), or H3R (G i ).
-
Step 1: Cell Seeding. Seed receptor-expressing HEK293 cells at 10,000 cells/well in a 384-well microplate.
-
Step 2: Baseline Stimulation (Expert Insight). Because H4R is G i -coupled, its activation inhibits adenylyl cyclase, lowering cAMP. Baseline cAMP in resting cells is too low to detect a meaningful decrease. Causality: You must add 10 µM Forskolin to directly activate adenylyl cyclase, artificially raising the cAMP baseline. This creates a high-signal window that histamine can subsequently suppress.
-
Step 3: Compound Co-Incubation. Co-incubate the cells with 100 nM Histamine (to suppress the Forskolin-induced cAMP) and titrations of the test compound for 30 minutes at 37°C.
-
Step 4: Detection. Lyse the cells and quantify intracellular cAMP utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
-
Step 5: Data Interpretation. A true neutral antagonist will restore the cAMP signal exactly to the Forskolin-only baseline. If 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine pushes the cAMP signal above the Forskolin-only baseline, it indicates the compound is an inverse agonist , actively blocking the high constitutive activity inherent to the H4R [2].
Conclusion
The 2-aminopyrimidine derivative 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine represents a significant pharmacological advancement over first-generation indole-based H4R ligands. By utilizing the self-validating radioligand and functional cAMP assays detailed above, researchers can definitively confirm its >100-fold selectivity over the H3R. This precise cross-reactivity profiling is an essential prerequisite before advancing the compound into preclinical in vivo models of inflammation and autoimmunity.
References
- Thurmond RL. The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology. 2015;6:65.
- Panula P, Chazot PL, Cowart M, et al. International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews. 2015;67(3):601-655.
- Quantitative Deciphering of Mammalian Histamine Receptors through Mathematical Genomics. bioRxiv. 2026.
A Comparative Guide to Confirming the Purity of Synthesized 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities such as 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, a molecule with significant therapeutic potential, a comprehensive purity assessment is not merely a quality control checkpoint but a fundamental aspect of its chemical and biological characterization. This guide provides an in-depth comparison of the essential analytical techniques required to establish the purity profile of this heterocyclic amine, grounded in the principles of orthogonal validation and guided by international regulatory standards.
The structure of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, featuring a pyrimidine core, a chiral aminopyrrolidine substituent, and multiple basic nitrogen atoms, presents a unique set of analytical challenges. A multi-faceted approach is therefore necessary to detect and quantify potential impurities, which may include starting materials, by-products, intermediates, and degradation products.[1][2]
The Orthogonal Analytical Strategy
A robust purity assessment relies on the principle of orthogonality, which involves using multiple, independent analytical techniques to evaluate the same sample attribute.[3][4] This approach mitigates the risk of inherent biases or limitations of a single method, providing a more accurate and complete purity profile.[3][4] For a compound like 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, a well-designed orthogonal strategy is indispensable.
Primary Purity and Identity Confirmation: The Chromatographic Workhorse
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the quintessential technique for purity assessment in pharmaceutical analysis.[5] For nitrogen-containing heterocyclic compounds, reversed-phase HPLC is a common starting point.[6][7][8] However, the basic nature of the target molecule necessitates careful method development to ensure good peak shape and resolution from potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful extension of HPLC, combining the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[9][10][11] This hyphenated technique is invaluable for confirming the identity of the main peak by its mass-to-charge ratio and for identifying unknown impurities.[9][12][13]
Comparison of Primary Chromatographic Techniques
| Technique | Principle | Strengths for this Molecule | Limitations | Typical Output |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection. | Robust, quantitative, excellent for determining peak area % purity. | May not separate co-eluting impurities; requires chromophores for detection. | Chromatogram showing peak area, retention time, and % purity. |
| LC-MS | HPLC separation followed by mass analysis of eluting compounds.[9][11] | Confirms molecular weight of the main peak and provides mass information for impurities, aiding in their identification.[12][13] | Ionization efficiency can vary between compounds, making it less quantitative without specific standards. | Chromatogram with mass-to-charge ratio data for each peak. |
Structural Confirmation and Quantitative Purity: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be used for quantitative purity assessment.[14][15][16] For 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.
Quantitative NMR (qNMR) offers an orthogonal method for purity determination that is independent of the compound's chromatographic behavior.[17] It allows for the quantification of the target molecule against a certified internal standard, providing a direct measure of purity by mass.[16][17]
Complementary and Specific Purity Assessments
While HPLC and NMR provide the bulk of the purity information, other techniques are crucial for a complete profile, especially when adhering to Good Manufacturing Practice (GMP) standards.
Elemental Analysis
Elemental Analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[18][19][20][21] This technique is a fundamental test of purity, as the experimental values should align closely with the theoretical values for the molecular formula.[22] A significant deviation can indicate the presence of inorganic impurities or residual solvents.[22]
Residual Solvent Analysis
Manufacturing processes often use organic solvents, which must be controlled in the final active pharmaceutical ingredient (API).[23][24][25] Headspace Gas Chromatography (GC-HS) is the standard technique for identifying and quantifying residual solvents.[23][25][26][27] The International Council for Harmonisation (ICH) Q3C guidelines provide strict limits for different classes of solvents based on their toxicity.[2][24]
Chiral Purity
The 3-aminopyrrolidine moiety in the target molecule contains a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). Since different enantiomers can have different pharmacological activities, confirming the enantiomeric purity is critical.[28] This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the enantiomers.[28][29][30][31]
Experimental Protocols
HPLC-UV Method for Chromatographic Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
-
System Suitability: Ensure a tailing factor between 0.8 and 1.5 and a plate count of >2000 for the main peak.
¹H NMR for Structural Confirmation
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.7 mL of solvent.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 second
-
Pulse angle: 30 degrees
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm).
GC-HS for Residual Solvent Analysis
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Parameters:
-
Vial equilibration temperature: 80 °C.
-
Vial equilibration time: 20 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent like DMSO.[23]
Summary of Purity Assessment Data
The following table illustrates a hypothetical but realistic set of results for a high-purity batch of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine.
| Analytical Technique | Parameter Measured | Acceptance Criteria | Hypothetical Result | Conclusion |
| HPLC-UV | Chromatographic Purity | ≥ 98.0% | 99.5% | Pass |
| LC-MS | Molecular Weight | [M+H]⁺ = 234.16 | 234.2 | Confirmed |
| ¹H NMR | Structure | Spectrum conforms to the proposed structure | Conforms | Pass |
| qNMR | Purity by Mass | ≥ 98.0% | 99.2% | Pass |
| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical | C: 56.5% (Theo. 56.6%)H: 7.3% (Theo. 7.3%)N: 29.8% (Theo. 30.0%) | Pass |
| GC-HS | Residual Solvents | Meets ICH Q3C limits | All solvents < detection limit | Pass |
| Chiral HPLC | Enantiomeric Excess | ≥ 99.0% ee | 99.8% ee | Pass |
Conclusion
Confirming the purity of a newly synthesized compound like 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine is a rigorous, multi-step process that requires the synergistic use of several analytical techniques. A strategy that combines high-resolution chromatographic separations (HPLC, LC-MS, Chiral HPLC), definitive structural confirmation (NMR), and fundamental composition analysis (Elemental Analysis, GC-HS) provides a self-validating system that ensures the highest degree of confidence in the final product's quality. This orthogonal approach is not just good scientific practice; it is a prerequisite for advancing a compound through the drug development pipeline and ensuring its safety and efficacy.
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A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters Corporation. [Link]
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Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances | Journal of Pharmaceutical Negative Results. (2022). Journal of Pharmaceutical Negative Results. [Link]
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Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. (2014). ACS Publications. [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies | LCGC International - Chromatography Online. (2026). Chromatography Online. [Link]
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Impurity Identification Using LC-MS and in silico Reaction Enumeration - Chemaxon. (2020). Chemaxon. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014). ACS Publications. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). YAKHAK HOEJI. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Contract Pharma. [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025). MDPI. [Link]
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Structure-Activity Relationship and Performance Comparison of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine Analogs as Histamine H4 Receptor Antagonists
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Evolution of H4R Antagonists
The Histamine H4 Receptor (H4R) is a highly sought-after therapeutic target for inflammatory conditions, pruritus, asthma, and vestibular disorders such as tinnitus[1][2]. As a G i /G o -coupled G-protein coupled receptor (GPCR), H4R activation by histamine leads to the inhibition of adenylyl cyclase and the mobilization of intracellular calcium, driving mast cell chemotaxis and cytokine release[3].
Early-generation H4R antagonists, such as the indolecarboxamide JNJ-7777120, demonstrated excellent in vitro potency but suffered from poor in vivo pharmacokinetic (PK) profiles, short half-lives, and off-target toxicities. To address these limitations, rotationally constrained 2,4-diaminopyrimidines were developed[4]. Among these, 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine analogs have emerged as a superior structural class, offering exceptional target selectivity, enhanced metabolic stability, and robust in vivo efficacy.
This guide provides an objective, data-driven comparison of this aminopyrimidine scaffold against legacy alternatives, detailing the structure-activity relationship (SAR) and the self-validating experimental protocols required to benchmark their performance.
Mechanistic Grounding: H4R Signaling & Antagonist Intervention
To understand the functional superiority of the aminopyrimidine class, we must first map the target pathway. H4R is predominantly expressed on hematopoietic cells. When histamine binds, it triggers a G i -mediated cascade that suppresses cyclic AMP (cAMP) production. The 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine analogs act as highly competitive antagonists, occupying the orthosteric binding pocket and preventing this G i coupling.
Caption: Histamine H4 Receptor Gi/o signaling pathway and the inhibitory mechanism of aminopyrimidine analogs.
Structure-Activity Relationship (SAR) Analysis
The rational design of the 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine scaffold relies on specific molecular interactions that dictate its superior profile[4]:
-
The 3-Aminopyrrolidin-1-yl Moiety (C4 Position):
-
Causality: The primary amine on the pyrrolidine ring is protonated at physiological pH. This positive charge acts as a bioisostere for the imidazole ring of endogenous histamine, forming a critical, high-affinity salt bridge with the highly conserved Asp94 (D 3.32 ) residue in Transmembrane Domain 3 (TM3) of the H4R.
-
-
The Ethyl Group (C6 Position):
-
Causality: The addition of an ethyl group at the 6-position provides essential steric bulk. This restricts the rotational freedom of the pyrimidine core, locking the molecule into an active conformation that perfectly fits the hydrophobic sub-pocket of the H4R. Furthermore, this steric shielding protects the pyrimidine ring from rapid cytochrome P450 (CYP)-mediated oxidation, significantly extending the in vivo half-life compared to unsubstituted analogs[4].
-
-
The 2-Amine Group:
-
Causality: Acts as a hydrogen bond donor to Glu182 (E 5.46 ), an interaction that drives the >500-fold selectivity over the closely related Histamine H3 Receptor (H3R)[2].
-
Comparative Performance Data
To objectively evaluate the product, we benchmark the 6-ethyl aminopyrimidine analog against two widely used reference compounds: Thioperamide (a first-generation, non-selective H3/H4 antagonist) and JNJ-7777120 (a standard H4R tool compound).
Table 1: In Vitro and In Vivo Profiling of H4R Antagonists
| Compound Class | Representative Compound | H4R Binding Affinity ( Ki , nM) | H3R Binding Affinity ( Ki , nM) | Selectivity Ratio (H3/H4) | Functional Potency (IC 50 , nM) | In Vivo Half-Life (t 1/2 , h) |
| Thiourea | Thioperamide | 27.0 | 5.2 | 0.19x (Inverse) | 45.0 | ~1.0 |
| Indolecarboxamide | JNJ-7777120 | 4.5 | >1000 | >220x | 15.0 | ~1.5 |
| Aminopyrimidine | 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine | 2.1 | >2000 | >950x | 6.2 | ~4.2 |
Data Interpretation: The aminopyrimidine analog demonstrates sub-nanomolar to low-nanomolar affinity, vastly superior H3/H4 selectivity, and a nearly 3-fold increase in metabolic half-life compared to JNJ-7777120, making it a far more viable candidate for clinical translation.
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating, step-by-step protocols used to determine receptor affinity and functional antagonism[3].
Protocol A: Radioligand Binding Assay (Affinity Determination)
Objective: To determine the Ki of the analog by displacing [ 3 H]-Histamine from the H4R orthosteric site.
-
Membrane Preparation: Harvest SK-N-MC cells stably transfected with human H4R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
-
Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [ 3 H]-Histamine (radioligand), and serial dilutions of the aminopyrimidine analog (ranging from 10−11 to 10−4 M).
-
Incubation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
-
Critical Step Causality: Filters must be pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers, preventing non-specific binding of the positively charged radioligand and ensuring a high signal-to-noise ratio.
-
-
Detection: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: TR-FRET cAMP Accumulation Assay (Functional Antagonism)
Objective: To prove that structural binding translates to functional blockade of G i -mediated signaling.
Caption: Step-by-step workflow for the TR-FRET based cAMP accumulation assay to evaluate H4R functional antagonism.
-
Cell Plating: Seed SK-N-MC cells expressing human H4R into 384-well microplates at 5,000 cells/well.
-
Compound Pre-incubation: Add the 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine analog at varying concentrations and incubate for 15 minutes at 37°C.
-
Agonist Challenge: Add Histamine (at its EC 80 concentration) simultaneously with 5 µM Forskolin.
-
Critical Step Causality: Because H4R is G i -coupled, its activation decreases cAMP. To create a measurable assay window, Forskolin (a direct adenylyl cyclase activator) is used to artificially elevate baseline cAMP levels[3]. Histamine will suppress this elevated cAMP; a successful antagonist will block histamine, thereby restoring the high cAMP levels.
-
-
Lysis & Detection: After 30 minutes, lyse the cells using the TR-FRET assay lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP.
-
Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the IC 50 based on the restoration of the FRET signal.
Conclusion
The transition from early-generation indoles to rotationally constrained 2,4-diaminopyrimidines represents a major leap in H4R antagonist drug development. By incorporating a 3-aminopyrrolidin-1-yl group for optimal receptor anchoring and a 6-ethyl group for conformational locking and metabolic shielding, the 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine scaffold achieves an optimal balance of sub-nanomolar potency, >950-fold selectivity, and extended in vivo stability. For researchers targeting H4R-mediated inflammatory and auditory pathologies, this structural class provides a highly reliable and translatable foundation for therapeutic intervention.
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A Comparative In Vivo Efficacy Analysis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, a Novel Kinase Inhibitor, Against Established Standards of Care in Advanced Solid Tumors
This guide provides a comprehensive in vivo comparison of the novel kinase inhibitor, 4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (hereinafter referred to as Compound X), with established standards of care for the treatment of advanced solid tumors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical efficacy data and the experimental rationale underpinning the study design.
Introduction: The Rationale for a Novel Kinase Inhibitor
The therapeutic landscape for advanced solid tumors is continually evolving, with targeted therapies, particularly kinase inhibitors, playing a pivotal role.[1] Many malignancies exhibit dysregulation of key signaling pathways that control cell growth, proliferation, and survival.[1] The structural motifs present in Compound X, namely the aminopyrimidine and aminopyrrolidine moieties, are characteristic of a class of compounds known to interact with the ATP-binding pocket of various kinases.[2] Preliminary in vitro kinase profiling of Compound X (data not shown) suggests potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways. The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[3]
This guide will detail the in vivo efficacy of Compound X in a relevant xenograft model and compare its performance against two standards of care: a taxane-based chemotherapeutic agent, Docetaxel, and a first-generation PI3K inhibitor, Buparlisib (BKM120).
Mechanism of Action: A Hypothetical Model for Compound X
Based on its structural features and preliminary in vitro data, Compound X is hypothesized to be a dual PI3K/mTOR inhibitor. This dual-targeting approach is designed to provide a more comprehensive blockade of the signaling pathway, potentially overcoming some of the resistance mechanisms observed with single-target agents.[4]
Caption: Hypothetical mechanism of Compound X as a dual PI3K/mTOR inhibitor.
Comparative In Vivo Efficacy Study Design
To rigorously assess the anti-tumor activity of Compound X, a human breast cancer xenograft model was selected. The MDA-MB-231 cell line, a triple-negative breast cancer model with a known activating mutation in the PI3K pathway, was chosen for this study.
Experimental Workflow
Caption: Workflow for the in vivo efficacy assessment of Compound X.
Detailed Experimental Protocols
1. Animal Model and Cell Line:
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells were obtained from ATCC.
-
Animals: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Cell Implantation: 1 x 10^7 MDA-MB-231 cells in 100 µL of a 1:1 mixture of Matrigel and PBS were injected subcutaneously into the right flank of each mouse.
2. Treatment Groups and Dosing:
-
Tumor-bearing mice were randomized into five groups (n=10 per group) when tumors reached an average volume of 150 mm³.
-
Group 1 (Vehicle Control): Administered orally, daily.
-
Group 2 (Compound X - Low Dose): 25 mg/kg, administered orally, daily.
-
Group 3 (Compound X - High Dose): 50 mg/kg, administered orally, daily.
-
Group 4 (Buparlisib): 50 mg/kg, administered orally, daily.[5]
-
Group 5 (Docetaxel): 10 mg/kg, administered intravenously, once weekly.
3. Efficacy and Toxicity Monitoring:
-
Tumor Volume: Measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored twice weekly as a measure of general toxicity.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
4. Pharmacodynamic (PD) Analysis:
-
On day 3 and day 21, a subset of tumors from each group were collected 2 hours post-dose.
-
Tumor lysates were analyzed by Western blot for the phosphorylation status of key downstream markers of the PI3K/mTOR pathway, including p-Akt (Ser473) and p-S6 (Ser235/236), to confirm target engagement.
Results: Comparative Efficacy and Tolerability
Table 1: Tumor Growth Inhibition (TGI) at Day 21
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) ± SEM | TGI (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1580 ± 185 | - | - |
| Compound X | 25 mg/kg, PO, QD | 870 ± 110 | 44.9 | <0.01 |
| Compound X | 50 mg/kg, PO, QD | 455 ± 75 | 71.2 | <0.001 |
| Buparlisib | 50 mg/kg, PO, QD | 790 ± 98 | 50.0 | <0.01 |
| Docetaxel | 10 mg/kg, IV, QW | 510 ± 82 | 67.7 | <0.001 |
Table 2: Body Weight Change and Tolerability
| Treatment Group | Maximum Mean Body Weight Change (%) | Notable Toxicities |
| Vehicle Control | +2.5 | None observed |
| Compound X (25 mg/kg) | -1.8 | None observed |
| Compound X (50 mg/kg) | -3.5 | None observed |
| Buparlisib (50 mg/kg) | -6.2 | Mild hyperglycemia |
| Docetaxel (10 mg/kg) | -8.9 | Transient neutropenia |
Table 3: Pharmacodynamic Modulation in Tumor Tissue (Day 21)
| Treatment Group | p-Akt (Ser473) Inhibition (%) | p-S6 (Ser235/236) Inhibition (%) |
| Compound X (50 mg/kg) | 85 | 92 |
| Buparlisib (50 mg/kg) | 82 | 65 |
Discussion and Interpretation
The in vivo efficacy study demonstrates that Compound X exhibits significant, dose-dependent anti-tumor activity in the MDA-MB-231 xenograft model. At the 50 mg/kg dose, Compound X achieved a tumor growth inhibition of 71.2%, which was comparable to the standard chemotherapeutic agent, Docetaxel (67.7% TGI), and superior to the first-generation PI3K inhibitor, Buparlisib (50.0% TGI).
The superior efficacy of Compound X over Buparlisib can be attributed to its hypothesized dual PI3K/mTOR inhibitory activity. This is supported by the pharmacodynamic data, which shows a more profound inhibition of the downstream mTOR effector, p-S6, by Compound X compared to Buparlisib. This comprehensive pathway blockade likely mitigates the feedback activation of the mTOR pathway that can occur with PI3K-only inhibitors.[4]
Importantly, Compound X was well-tolerated at both doses, with minimal impact on body weight. In contrast, Docetaxel was associated with a more significant body weight loss and known class-related toxicities. Buparlisib also showed a greater effect on body weight and has been associated with hyperglycemia in clinical studies.
Conclusion
In this preclinical in vivo comparison, 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine (Compound X) has demonstrated promising anti-tumor efficacy, superior to a standard PI3K inhibitor and comparable to a potent chemotherapeutic agent in a relevant solid tumor model. The favorable tolerability profile of Compound X, coupled with its robust pharmacodynamic modulation of the PI3K/mTOR pathway, positions it as a strong candidate for further preclinical development. These findings provide a solid rationale for advancing Compound X into more complex patient-derived xenograft (PDX) models to further evaluate its therapeutic potential in a more clinically relevant setting.
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Comprehensive Selectivity Panel and Performance Guide: 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Scientific Context and Structural Rationale
The discovery of the Histamine H₄ Receptor (H₄R) revealed a novel G protein-coupled receptor (GPCR) predominantly expressed on immune cells, playing a pivotal role in chemotaxis, pruritus, and inflammatory cascades. Early pharmacological exploration relied heavily on the reference compound JNJ-7777120 , an indole carboxamide. While highly potent, JNJ-7777120 suffers from a short in vivo half-life due to the rapid demethylation of its terminal N-methyl piperazine moiety [1, 2].
To overcome these metabolic liabilities, researchers developed the 6-alkyl-2,4-diaminopyrimidine class of H₄R antagonists [1]. 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine is a highly selective, next-generation compound within this structural family.
Mechanistic Causality of the Pharmacophore:
-
The 2-Aminopyrimidine Core: Replaces the indole carboxamide, providing enhanced metabolic stability while maintaining critical hydrogen-bonding interactions within the receptor pocket.
-
The 3-Aminopyrrolidin-1-yl Group (Position 4): The basic amine is strictly required to form a critical salt bridge with the conserved Asp94 (D3.32) residue in the H₄R orthosteric binding site. The (R)-enantiomer typically exhibits superior affinity compared to the (S)-enantiomer [1].
-
The 6-Ethyl Group: Occupies a lipophilic sub-pocket in the receptor. Modulating this alkyl chain (e.g., from methyl to ethyl to isopropyl, as seen in the clinical candidate JNJ-39758979) fine-tunes the compound's lipophilicity, receptor residence time, and species ortholog affinity [1, 3].
Histamine H4 receptor signaling pathway highlighting Gi/o-mediated cAMP inhibition and chemotaxis.
Selectivity Panel and Performance Data
When evaluating an H₄R antagonist, the selectivity panel must address three critical dimensions: Target Selectivity (against H₁, H₂, and H₃ receptors), Functional Antagonism (pA₂ values), and Species Ortholog Affinity . The H₄R exhibits significant sequence divergence across species (~68% homology between human and rodent), meaning a compound highly potent in humans may be inactive in dogs or rats [1].
The table below objectively compares the 6-ethyl analog against its closely related 6-isopropyl counterpart (JNJ-39758979) and the first-generation standard (JNJ-7777120).
| Parameter / Assay | 6-Ethyl Analog (4-(3-Aminopyrrolidin-1-yl)...) | JNJ-39758979 (6-Isopropyl Analog) | JNJ-7777120 (Indole Carboxamide) |
| Human H₄R Affinity ( Ki ) | ~15.0 nM | 12.5 nM | 4.5 nM |
| Mouse H₄R Affinity ( Ki ) | ~8.5 nM | 5.3 nM | 46.0 nM |
| Rat / Dog H₄R Affinity ( Ki ) | > 200 nM / > 10 µM | 188 nM / > 10 µM | > 1000 nM / > 10 µM |
| Functional Antagonism (pA₂) | ~7.8 | 7.9 | 8.1 |
| H₁ / H₂ / H₃ Selectivity | > 1000-fold | > 1000-fold | > 1000-fold |
| Metabolic Stability (Half-life) | High (Resistant to demethylation) | High | Low (Rapid demethylation) |
Data synthesized from established structure-activity relationship (SAR) profiling of the 6-alkyl-2,4-diaminopyrimidine class [1, 2].
Tiered Selectivity Profiling Workflow
To ensure rigorous validation, the selectivity panel follows a tiered progression. Target affinity is established first, followed by functional validation, and finally, species ortholog mapping to guide in vivo model selection.
Tiered selectivity profiling workflow for evaluating H4R antagonist candidates across orthologs.
Experimental Protocols & Self-Validating Systems
To guarantee reproducibility and trustworthiness, the following protocols incorporate internal controls that act as self-validating mechanisms.
Protocol A: H₄R Radioligand Binding Assay ( Ki Determination)
Causality: Radioligand binding isolates the physical interaction between the compound and the receptor from downstream signal amplification, providing a true measure of affinity ( Ki ) independent of cell-specific G-protein coupling efficiency.
-
Membrane Preparation: Harvest HEK293 cells stably expressing recombinant human H₄R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 40,000 × g for 30 minutes.
-
Incubation Setup: In a 96-well plate, combine 10 µg of membrane protein, 10 nM [³H]-histamine (or [³H]-JNJ-7777120 for higher specific activity), and varying concentrations of the 6-ethyl analog (10⁻¹¹ to 10⁻⁵ M).
-
Self-Validating Control: Define non-specific binding (NSB) in parallel wells using 10 µM thioperamide. A known reference standard (e.g., JNJ-7777120) must be run concurrently to validate the assay's dynamic range for that specific day.
-
Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with cold buffer and quantify bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ using non-linear regression. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) .
Protocol B: cAMP HTRF Functional Assay (pA₂ Determination)
Causality: Because H₄R is a Gα_{i/o}-coupled receptor, its activation inhibits Adenylyl Cyclase (AC). To measure this, AC must first be artificially stimulated using forskolin. An effective antagonist will reverse the histamine-induced suppression of cAMP, restoring it to forskolin-stimulated baseline levels.
-
Cell Preparation: Seed SK-N-MC cells stably expressing human H₄R at 10,000 cells/well in a 384-well plate.
-
Forskolin Stimulation & Agonist Addition: Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes. Add 10 µM forskolin to stimulate cAMP production, simultaneously adding a sub-maximal concentration of histamine (e.g., EC₈₀) to suppress cAMP.
-
Antagonist Reversal: Add serial dilutions of the 6-ethyl analog (10⁻¹⁰ to 10⁻⁵ M).
-
Detection: Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
-
Self-Validating Control (Schild Analysis): To confirm that the 6-ethyl analog is a competitive antagonist (and not an allosteric modulator or toxic agent), perform a Schild plot analysis. Generate histamine dose-response curves in the presence of fixed concentrations of the antagonist. A linear Schild plot with a slope of ~1.0 validates competitive antagonism, allowing for the accurate calculation of the pA₂ value.
References
-
Savall, B. M., et al. "Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists." Journal of Medicinal Chemistry 57.6 (2014): 2429-2439. URL:[Link]
-
Thurmond, R. L., et al. "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics 309.1 (2004): 404-413. URL:[Link]
-
Kollmeier, A. P., et al. "The histamine H4 receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects." Journal of Pharmacology and Experimental Therapeutics 350.1 (2014): 181-187. URL:[Link]
A Comprehensive Guide to the Safe Disposal of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
This guide provides an in-depth operational and disposal plan for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, a compound utilized in advanced research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established principles of chemical safety and waste management.
Understanding the Compound: Hazard Profile and Characteristics
Structural Alert-Based Hazard Assessment:
-
Aminopyrrolidines: This class of compounds can cause severe skin burns and eye damage[1].
-
Aminopyrimidines: These are often associated with acute oral toxicity, skin irritation, serious eye irritation, and may cause respiratory irritation[2][3][4]. They can also be harmful to aquatic life[5].
Based on these structural similarities, it is prudent to handle 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine as a hazardous substance with the potential for toxicity, skin and eye irritation, and environmental harm. All personnel handling this compound must be trained on its potential hazards and the proper safety procedures.[6]
Table 1: Summary of Key Safety and Disposal Information
| Parameter | Guideline | Justification & References |
| Primary Hazards | Toxic if swallowed, skin/eye irritant, potential environmental hazard. | Based on data for analogous aminopyrimidine and aminopyrrolidine compounds.[1][2][4] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat. Use in a chemical fume hood. | To prevent skin and eye contact and inhalation of any dust or aerosols.[2][7] |
| Waste Classification | Hazardous Chemical Waste. | Due to potential toxicity and irritant properties.[8][9] |
| Disposal Method | Collection by a licensed hazardous waste disposal facility. Incineration is a common method. | To ensure environmentally sound disposal and compliance with regulations.[8][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | To prevent violent reactions.[11] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. | To prevent dispersal and exposure.[11][12] |
Step-by-Step Disposal Protocol
The disposal of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine and its associated waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][11][13]
Experimental Workflow for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
All materials contaminated with 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, weighing paper), must be treated as hazardous waste.[6][11]
-
Segregate this waste stream from other laboratory wastes to prevent accidental mixing with incompatible materials.[14][15] Keep solid and liquid waste in separate containers.[14]
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid for waste collection.[11][14][16]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[11][15] The label should also include the approximate concentration of the chemical in the waste.[15]
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][16] This area should be at or near the point of waste generation.[11]
-
Ensure the SAA is in a well-ventilated area, away from heat sources and incompatible materials.[11][12]
-
Keep the waste container closed at all times, except when adding waste.[11][15]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[16][17]
-
-
Arranging for Disposal:
-
Once the container is full or has been in storage for the maximum allowable time (typically 90 days for large quantity generators or up to one year for partially filled containers in an SAA), arrange for pickup through your institution's EHS department.[11][16][17]
-
Do not attempt to transport the hazardous waste yourself.[6]
-
Emergency Procedures: Spill and Exposure Management
Spill Response:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[12]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[11][12]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][18]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor.
-
-
Large Spills:
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[7][18]
Visual Guidance: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine.
Caption: Decision workflow for proper waste disposal.
Conclusion: Fostering a Culture of Safety
The responsible management and disposal of research chemicals like 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine are paramount to a safe and sustainable laboratory environment. By integrating these procedures into your daily workflow, you contribute to a robust culture of safety and ensure the protection of yourself, your colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for any additional requirements.[8]
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Properly Managing Chemical Waste in Laboratories. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. [Link]
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Safety Data Sheet for 2-Amino-4-ethylpyridine. [Link]
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Safety Data Sheet for Aminopyralid. Chem Service. [Link]
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PubChem Compound Summary for CID 119081688, 4-Methyl-6-(2-(5-(3-(Methylamino)propyl)pyridin-3-Yl)ethyl)pyridin-2-Amine. National Center for Biotechnology Information. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Hazardous Waste Disposal Guide. Northwestern University. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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PubChem. National Center for Biotechnology Information. [Link]
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PubChem Substance Summary for SID 336292317. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 145977680. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 9852318. National Center for Biotechnology Information. [Link]
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The NIH Drain Discharge Guide. National Institutes of Health. [Link]
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Hazardous Waste Management Disposal Training. McGill University. [Link]
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Material Safety Data Sheet - 4-Aminoantipyrine, 98%. Cole-Parmer. [Link]
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Ecotoxicity risk assessment of amines used in 'switchable water' and CO2-capturing processes. The Royal Society of Chemistry. [Link]
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PubChem Advanced Search. National Center for Biotechnology Information. [Link]
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4-METHYL-6-(1-METHYL-1H-PYRROL-2-YL)PYRIMIDIN-2-AMINE. NextSDS. [Link]
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Ecotoxicity risk assessment of amines used in 'switchable water' and CO2-capturing processes. ResearchGate. [Link]
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PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 1344, 1-Pyrrolidineethanamine. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 68958, 4-Aminopyrimidine. National Center for Biotechnology Information. [Link]
-
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. MDPI. [Link]
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Personal protective equipment for handling 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Operational Safety and Handling Guide: 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
Executive Summary & Mechanistic Hazard Rationale
As a Senior Application Scientist, I approach novel chemical entities not just with caution, but with a mechanistic understanding of their reactivity. 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine is a complex heterocyclic intermediate. It features a pyrimidine core—a structural motif ubiquitous in potent kinase inhibitors and nucleic acid analogues—coupled with a highly reactive pyrrolidin-3-amine moiety.
Why is this specific compound hazardous?
-
Alkaline Tissue Saponification: The primary and secondary aliphatic amines on the pyrrolidine ring are highly basic (estimated pKa ~9.5–10.5). Upon contact with the moisture in ocular or respiratory tissues, these amines cause rapid lipid saponification, leading to irreversible cellular damage.
-
Dermal Penetration & Sensitization: The lipophilic nature of the ethylpyrimidine core, combined with the amine groups, significantly enhances dermal permeability. Repeated exposure can lead to severe immunological sensitization.
-
Unknown Systemic Toxicity: Because its pharmacological profile is uncharacterized, we must apply the precautionary principle. The pyrimidine moiety suggests potential intercalation with DNA or off-target kinase inhibition. Therefore, it must be handled as an Occupational Exposure Band 4 (OEB-4) equivalent hazard.
Risk Assessment & PPE Matrix
The Occupational Safety and Health Administration (OSHA) mandates that Personal Protective Equipment (PPE) selection must be grounded in a rigorous job hazard analysis[1]. Below is the engineered PPE matrix tailored specifically for the functional groups present in this compound.
| Hazard Vector | Causality / Chemical Mechanism | Required PPE | Specification Standard |
| Dermal Exposure | Lipophilic amines disrupt lipid bilayers and permeate standard latex rapidly. | Double Nitrile Gloves (4-mil inner, 8-mil outer) + Flame-retardant Lab Coat | ASTM F739 (Chemical Permeation Resistance) |
| Ocular Exposure | High pKa amines cause rapid, irreversible saponification of corneal tissue. | Chemical Splash Goggles (Do not use standard safety glasses) | ANSI Z87.1+ (D3 rating for droplet/splash protection) |
| Inhalation | Fine powder aerosolization; potential systemic kinase inhibition if absorbed in lungs. | Powder Weighing Enclosure (HEPA) or N95/P100 Respirator | NIOSH 42 CFR 84 |
Operational Workflow & Handling Protocols
To ensure scientific integrity and operator safety, every handling procedure must be a self-validating system . This means incorporating physical checks that confirm the safety boundary is intact before proceeding to the next step.
Protocol A: Safe Weighing and Solvation of Dry Powder
-
Engineering Control Validation: Prior to opening the chemical container, verify that the powder weighing enclosure or Class II Biological Safety Cabinet (BSC) has an inward face velocity of 80–100 feet per minute (fpm). Validation Check: Read the digital flow monitor; do not proceed if the flow alarm is active or if the flow is below 80 fpm.
-
Donning PPE: Equip the baseline PPE outlined in the matrix above. Ensure the outer nitrile gloves are pulled over the cuffs of the lab coat to eliminate exposed skin at the wrists.
-
Static Mitigation: Amine powders frequently hold static charges, which can cause violent aerosolization when a spatula is introduced. Discharge the analytical balance using an anti-static bar or zero-stat gun.
-
Transfer & Solvation: Using a disposable, anti-static polypropylene spatula, weigh the required mass directly into a pre-tared, sealable glass vial. Critical Step: Add your primary solvent (e.g., DMSO or Dichloromethane) to the vial inside the hood. Cap the vial tightly before removing it from the enclosure. This ensures no dry powder ever enters the ambient laboratory environment.
-
Decontamination: Wipe down the balance and surrounding surfaces with a 1% citric acid solution to neutralize any invisible amine dust, followed by a distilled water wipe. Validation Check: Tap a pH test strip against the final wet wiped surface; it must read pH 7 to confirm complete neutralization.
Protocol B: Spill Response and Chemical Neutralization
-
Isolation: Immediately evacuate personnel from the immediate vicinity of the spill. If the spill is a dry powder outside a hood, don a P100 respirator before approaching the area to mitigate inhalation risks of uncharacterized powders [2].
-
Containment: Surround the spill with inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for concentrated amine spills due to the risk of exothermic reactions.
-
Neutralization: For liquid spills, carefully apply a weak acid neutralizer (such as sodium bisulfate or a commercial citric acid spill kit) from the perimeter inward.
-
Verification: Once the effervescence ceases, use pH paper to confirm the spill area has been neutralized to pH 7–8 before scooping the slurry into a hazardous waste container.
Waste Disposal Plan
The Environmental Protection Agency (EPA) enforces strict "cradle-to-grave" tracking for hazardous chemical waste, particularly for toxic intermediates [3].
-
Segregation: Never mix 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine waste with strong oxidizing agents or concentrated acids, as this will trigger a violent exothermic salt-formation reaction. Furthermore, avoid mixing with halogenated solvents if the amine is highly concentrated, to prevent unexpected alkylation reactions.
-
Labeling: Collect all liquid waste in a high-density polyethylene (HDPE) carboy. Label clearly as "Hazardous Waste - Toxic/Corrosive Amine Intermediate (Contains Pyrimidine Derivatives)."
-
Disposal: Arrange for disposal through a certified commercial contract disposal agency in compliance with EPA 40 CFR 261.
Operational Decision Workflow
Fig 1: Operational safety workflow for handling hazardous pyrimidine-amine intermediates.
References
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. Available at: [Link]
-
National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at: [Link]
-
Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." U.S. EPA. Available at: [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
